Product packaging for MRX-2843(Cat. No.:CAS No. 1429882-07-4)

MRX-2843

Cat. No.: B609337
CAS No.: 1429882-07-4
M. Wt: 488.7 g/mol
InChI Key: LBEJYFVJIPQSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of MRX-2843 as a Multi-Kinase Inhibitor

This compound is characterized as an orally active, ATP-competitive dual inhibitor of MERTK (Tyrosine-protein kinase Mer) and FLT3 (FMS-like tyrosine kinase 3). cancer.govmedchemexpress.comcenmed.com Enzymatic assays have demonstrated potent inhibitory activity, with reported IC50 values of 1.3 nM for MERTK and 0.64 nM for FLT3. medchemexpress.comtargetmol.com Beyond these primary targets, this compound has also shown inhibitory activity against Axl and Tyro3, albeit at higher concentrations (IC50s of 15 nM and 17 nM, respectively). caymanchem.com This multi-kinase inhibition profile distinguishes this compound and contributes to its broad potential therapeutic applicability.

The inhibitory effect of this compound on its targets abrogates their activation and downstream signaling pathways. cancer.govjci.org This, in turn, can induce apoptosis and inhibit the proliferation of tumor cells that overexpress or are dependent on MERTK and/or FLT3 signaling. cancer.govjci.org

Rationale for Targeting MERTK and FLT3 in Malignancies

MERTK and FLT3 are receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers, playing key roles in tumor cell proliferation and survival. cancer.gov

MERTK is ectopically expressed in a significant percentage of acute leukemias, including over 80% of pediatric and adult AML samples and 30% of pediatric B-ALL patient samples. jci.orgbiorxiv.org Its activation can lead to downstream signaling through pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, promoting tumor growth, survival, and resistance to chemotherapy and apoptosis. mdpi.com Preclinical studies have shown that inhibiting MERTK can reduce tumor growth, enhance chemosensitivity, and block tumor progression in various cancer models. mdpi.comacs.org

FLT3 is another critical target, particularly in AML, where activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, occur in approximately 30% of adult patients. jci.orgmdpi.com These mutations lead to constitutive activation of FLT3, driving proliferation and reducing apoptosis, and are associated with poor prognosis and a high rate of relapse. jci.orgmdpi.com

The rationale for dual targeting of MERTK and FLT3 with a single agent like this compound is based on several lines of evidence suggesting that inhibiting both pathways simultaneously may offer greater therapeutic benefit than inhibiting either target alone. jci.org MERTK signaling can promote tumor cell survival and chemoresistance, and its inhibition may augment the response to FLT3 inhibitors, particularly in FLT3-independent AML or in cases where resistance to FLT3 inhibitors emerges. jci.orgbiorxiv.orgmdpi.com Furthermore, this compound has demonstrated activity against FLT3 mutations that confer resistance to other FLT3 inhibitors like quizartinib (B1680412). unclineberger.orgjci.org

Historical Context and Evolution from Predecessor Compounds

This compound's development is rooted in earlier research targeting MERTK. UNC1666 is described as a first-generation small-molecule inhibitor of both MERTK and FLT3 with potent antileukemia activity in preclinical studies. nih.gov However, UNC1666 had limitations, including a limited half-life in animal models, which made it unsuitable for clinical development. nih.gov

This compound (also known as UNC2371) was developed as an orally available successor compound aimed at overcoming these limitations while retaining potent inhibitory activity against MERTK and FLT3. medchemexpress.comcenmed.comnih.gov This evolution highlights a directed effort to develop more clinically viable agents targeting these specific kinases. nih.gov

Current Landscape of Kinase Inhibitor Therapies and Unmet Needs

Kinase inhibitors have become a cornerstone of cancer treatment, with several FLT3 inhibitors, such as midostaurin, gilteritinib, and quizartinib, approved for use in AML. mdpi.comnih.gov While these agents have shown promise, particularly in patients with FLT3-activating mutations, resistance remains a significant challenge, leading to relapse in a substantial proportion of patients. mdpi.comnih.gov

The emergence of resistance highlights the unmet need for novel therapeutic strategies that can overcome existing resistance mechanisms and provide more durable responses. jci.orgmdpi.com this compound, with its dual targeting of MERTK and FLT3, including activity against certain resistant FLT3 mutations, is being investigated as a potential solution to address these unmet needs. unclineberger.orgjci.org Furthermore, the role of MERTK in promoting an immunosuppressive tumor microenvironment suggests that its inhibition by this compound could also contribute to anti-tumor immunity, offering a potential dual mechanism of action. mdpi.comjci.org

Preclinical studies have explored combining this compound with other therapies, such as venetoclax (B612062) (a BCL-2 inhibitor), demonstrating synergistic antileukemic activity in FLT3-ITD AML cells, including those resistant to existing treatments. biorxiv.orgnih.govnih.gov This suggests that this compound may also play a role in combination strategies to enhance therapeutic efficacy and overcome resistance.

The development of this compound and its progression into clinical trials reflect the ongoing efforts to develop more effective and less toxic therapies for cancers driven by MERTK and FLT3 signaling, particularly in patient populations with limited treatment options or those who have developed resistance to existing therapies. unclineberger.orgjci.orgchoa.org

Preclinical Data Highlights:

Study ModelThis compound EffectKey FindingSource
AML Cell Lines (Kasumi-1)Inhibits MERTK phosphorylation (dose-dependent)Decreased phosphorylation evident at 10 nM, near-complete abrogation at 100-300 nM. medchemexpress.comcaymanchem.com medchemexpress.comcaymanchem.com
AML Cell Lines (MOLM-14)Inhibits FLT3 phosphorylation and downstream signaling (STAT5, ERK1/2, AKT)Almost complete abrogation of FLT3 activation at 50 nM. jci.org jci.org
Kasumi-1 AML cellsReduces clonal expansionIC50 = 143.5 ± 14.1 nM. caymanchem.comnih.gov caymanchem.comnih.gov
AML Cell Lines and Primary Patient SamplesInduces apoptosis and inhibits colony formationPotent activity in samples expressing MERTK and/or FLT3-ITD with a wide therapeutic window. targetmol.comjci.org targetmol.comjci.org
Murine Orthotopic Xenograft Models (AML)Prolongs survival2- to 3-fold increase in median survival over vehicle-treated controls. targetmol.comjci.org targetmol.comjci.org
Murine Xenograft Models (Quizartinib-resistant FLT3-ITD AML)Retains activity against resistant mutations (D835Y, F691L) and prolongs survivalIncreased survival from 35.5 to 94 days in models with specific resistance mutations. unclineberger.orgjci.orgnih.gov unclineberger.orgjci.orgnih.gov
T-ALL and ETP-ALL Cell LinesDecreased MERTK activation, inhibited cell expansion, induced cell deathSensitive to MERTK inhibition. mdpi.com mdpi.com
Primary T-ALL Patient SamplesSensitive to MERTK inhibition54% of samples sensitive to this compound or analogue UNC2025 in ex vivo assays. mdpi.com mdpi.com
Cell-line-derived T-ALL and ETP-ALL XenograftsReduced leukemia burden and prolonged survivalDemonstrated therapeutic potential. mdpi.com mdpi.com
Patient-derived ETP-ALL Xenograft ModelMarkedly reduced peripheral blood leukemia and spleen weight, prolonged survivalConfirmed therapeutic potential in a patient-derived model. mdpi.com mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40N6O B609337 MRX-2843 CAS No. 1429882-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2-cyclopropylethylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N6O/c1-33-14-16-34(17-15-33)19-22-4-6-23(7-5-22)27-20-35(24-8-10-25(36)11-9-24)28-26(27)18-31-29(32-28)30-13-12-21-2-3-21/h4-7,18,20-21,24-25,36H,2-3,8-17,19H2,1H3,(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEJYFVJIPQSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN(C4=NC(=NC=C34)NCCC5CC5)C6CCC(CC6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429882-07-4
Record name MRX-2843
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429882074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRX-2843
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MT30EHI63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Mrx 2843

Dual Inhibition of MERTK and FLT3 Tyrosine Kinases

MRX-2843 functions as a dual inhibitor of both MERTK (Myeloid-epithelial-stromal tag) and FLT3 (FMS-like tyrosine kinase 3) receptor tyrosine kinases. medchemexpress.comjci.orgnih.gov Both MERTK and FLT3 are known to play significant roles in the proliferation and survival of certain cancer cell types. cancer.gov MERTK is frequently overexpressed in acute myeloid leukemia (AML), contributing to leukemogenesis. jci.orgnih.gov Similarly, activating mutations in FLT3 are common in AML. nih.gov By inhibiting these kinases, this compound aims to disrupt the aberrant signaling that drives these malignancies. jci.orgnih.gov

ATP-Competitive Binding Characteristics

This compound is characterized as an ATP-competitive inhibitor. medchemexpress.comnih.govresearchgate.net This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site of the target kinases, MERTK and FLT3. medchemexpress.comnih.govresearchgate.net By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group from ATP to the substrate protein, thereby blocking the phosphorylation and subsequent activation of the kinase and its downstream effectors. jci.org This type of inhibition is characteristic of Type I tyrosine kinase inhibitors. jci.orgnih.govnih.gov

Enzymatic Inhibition Constants (IC50) for MERTK and FLT3

Studies have determined the enzymatic inhibitory concentrations (IC50) of this compound for MERTK and FLT3. The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. This compound demonstrates potent inhibition of both kinases at low nanomolar concentrations. medchemexpress.comresearchgate.netselleckchem.comashpublications.org

Target KinaseEnzymatic IC50 (nM)Source
MERTK1.3 medchemexpress.comresearchgate.netselleckchem.comashpublications.org
FLT30.64 medchemexpress.comresearchgate.netselleckchem.comashpublications.org

These data indicate that this compound has a slightly higher enzymatic potency against FLT3 compared to MERTK. medchemexpress.comresearchgate.netselleckchem.comashpublications.org In cellular contexts, this compound has been shown to inhibit MERTK phosphorylation in a dose-dependent manner, with significant inhibition observed at concentrations as low as 10 nM and near-complete abrogation at 100 to 300 nM in certain cell lines. medchemexpress.comjci.org Cellular potency against FLT3 appears somewhat higher, with activation almost completely abrogated by treatment with 50 nM this compound in some cell lines. medchemexpress.com

Downstream Signaling Pathway Modulation

Inhibition of MERTK and FLT3 by this compound leads to the modulation of several downstream signaling pathways critical for cell survival, proliferation, and growth. jci.orgnih.gov

Inhibition of PI3K/AKT Pathway Activation

The PI3K/AKT signaling pathway is a key downstream effector of both MERTK and FLT3. vulcanchem.com Activation of this pathway is often associated with increased cell survival and proliferation. vulcanchem.comwikipedia.org Research indicates that this compound treatment mediates the inhibition of downstream signaling through pathways important for tumor cell survival and proliferation. medchemexpress.com Studies in glioblastoma cells have shown that this compound decreases the protein expression of phosphorylated AKT, which is essential for cell survival signaling. oup.com By inhibiting MERTK and FLT3, this compound disrupts the activation of PI3K/AKT, thereby reducing pro-survival signals. medchemexpress.comoup.com

Inhibition of MAPK/ERK Pathway Activation

The MAPK/ERK pathway is another crucial signaling cascade regulated by receptor tyrosine kinases like MERTK and FLT3. plos.orgmedchemexpress.com This pathway plays a central role in controlling cell proliferation, differentiation, and survival. plos.org Aberrant activation of the ERK pathway is linked to uncontrolled cell growth and tumor formation. plos.org this compound treatment has been shown to inhibit downstream signaling through pathways relevant to tumor cell proliferation. medchemexpress.com In glioblastoma cells, this compound treatment decreased the protein expression of phosphorylated ERK, indicating inhibition of this pathway. oup.com This inhibition contributes to the anti-proliferative effects observed with this compound. medchemexpress.comoup.com

Inhibition of NF-κB Pathway Activation

Inhibition of MERTK by this compound has been associated with alterations in NF-κB signaling, particularly in the context of the tumor microenvironment. Studies in models of AML have shown that this compound-mediated MERTK inhibition is associated with NF-κB phosphorylation frontiersin.org. This effect appears to contribute to a shift in macrophage polarization towards a pro-inflammatory phenotype, which can enhance anti-leukemia immunity frontiersin.orgfrontiersin.org. While the precise mechanisms linking MERTK inhibition to NF-κB activation are still being elucidated, research suggests it may involve the regulation of NF-κB promoter binding and potential differential expression or phosphorylation of NF-κB subunits like p65 frontiersin.orgmdpi.com.

Regulation of Apoptotic Pathways and Cell Survival

This compound has been shown to significantly impact apoptotic pathways, leading to the induction of cell death in various malignant cell types nih.govresearchgate.netoup.commdpi.com. This effect is a key component of its anti-tumor activity.

Induction of Apoptosis in Malignant Cells

This compound treatment induces apoptosis in a dose-dependent manner in various cancer cell lines, including those derived from AML and glioblastoma medchemexpress.comnih.govresearchgate.netoup.commdpi.com. For instance, studies in AML cell lines like NOMO-1 demonstrated a significant increase in apoptotic and dead cells following treatment with this compound medchemexpress.comnih.gov. Similarly, in human glioblastoma cell lines (U251, GSC923, and GSC407), this compound induced apoptosis, with observed increases in apoptotic signaling markers oup.commdpi.com. The induction of apoptosis is considered a primary mechanism by which this compound exerts its anti-leukemic and anti-tumor effects nih.govmedkoo.comresearchgate.net.

Impact on Anti-Apoptotic Proteins (e.g., Mcl-1, BCL-2)

This compound's effects on apoptosis are linked to its influence on key anti-apoptotic proteins. Studies have shown that FLT3 inhibitors, including this compound, can lead to the downregulation of Mcl-1 nih.gov. Mcl-1 is a critical anti-apoptotic protein involved in the intrinsic apoptosis pathway nih.govsemanticscholar.org. Furthermore, this compound has demonstrated synergistic activity with BCL-2 inhibitors like venetoclax (B612062) in reducing cancer cell viability and inducing apoptosis in AML cells nih.govbiorxiv.org. This suggests that targeting both MERTK/FLT3 and BCL-2 family proteins can enhance the apoptotic response nih.govbiorxiv.orgnih.gov. While the direct impact of this compound on BCL-2 protein levels is not as extensively documented as its effect in combination with BCL-2 inhibitors, the observed synergy highlights an interplay between the targeted pathways and BCL-2 family proteins nih.govbiorxiv.org.

Caspase Activation and PARP Cleavage

A hallmark of apoptosis is the activation of caspases and the subsequent cleavage of their substrates, such as PARP nih.govthermofisher.com. Research on this compound has consistently shown that its induction of apoptosis is accompanied by increased cleavage of caspase-3 and PARP oup.comnih.gov. This has been observed in various cancer cell lines, including AML and glioblastoma cells treated with this compound oup.comnih.gov. The increased levels of cleaved caspase-3 and PARP serve as molecular indicators of the activation of the apoptotic cascade downstream of this compound treatment oup.comnih.govnih.gov.

Effects on Cell Proliferation and Clonogenic Capacity

Beyond inducing apoptosis, this compound also significantly inhibits cancer cell proliferation and their ability to form colonies.

Inhibition of Colony Formation in Cell Lines

This compound treatment has been shown to inhibit the colony-forming potential of various cancer cell lines, including those from AML, NSCLC, and glioblastoma medchemexpress.comnih.govmedkoo.comresearchgate.netoup.commdpi.comnih.govnih.gov. This indicates its ability to suppress the long-term growth and propagation of cancer cells. Data from studies in AML cell lines like Kasumi-1 and NOMO-1 demonstrate a dose-dependent inhibition of colony formation upon treatment with this compound medchemexpress.comnih.gov. Similar inhibitory effects on colony formation have been reported in glioblastoma cell lines oup.commdpi.com and NSCLC cell lines nih.gov.

Cell LineThis compound ConcentrationInhibition of Colony Formation (%)Reference
Kasumi-150 nM62.3 ± 6.4 medchemexpress.comnih.gov
Kasumi-1100 nM84.1 ± 7.8 medchemexpress.comnih.gov
NOMO-1100 nM54.8 ± 18.1 medchemexpress.comnih.gov
U251100 nMDecrease observed oup.commdpi.com
U251500 nMDecrease observed oup.commdpi.com
GSC923100 nMDecrease observed oup.commdpi.com
GSC923500 nMDecrease observed oup.commdpi.com
GSC407100 nMDecrease observed oup.commdpi.com
GSC407500 nMDecrease observed oup.commdpi.com
H4006-OSIRDose-dependentInhibition observed nih.gov

This inhibition of colony formation, along with the induction of apoptosis, underscores the potent anti-proliferative effects of this compound across different cancer types nih.govmedkoo.comresearchgate.netoup.commdpi.com.

Reduction in Malignant Cell Expansion

This compound, also known as UNC2371, functions as a small-molecule tyrosine kinase inhibitor (TKI) with potent activity against both MERTK and FLT3 kinases. medchemexpress.comtargetmol.comnih.gov These receptor tyrosine kinases are frequently implicated in the proliferation and survival of malignant cells in various cancers, particularly acute myeloid leukemia (AML) and glioblastoma. nih.govunclineberger.orgoup.comresearchgate.net By inhibiting the phosphorylation and subsequent activation of MERTK and FLT3, this compound disrupts downstream signaling pathways critical for tumor cell growth and survival, leading to a reduction in malignant cell expansion. medchemexpress.comnih.govoup.comfrontiersin.org

Detailed research findings demonstrate the inhibitory effects of this compound on malignant cell proliferation and survival across different cancer cell lines. In Kasumi-1 AML cells, treatment with this compound resulted in a dose-dependent inhibition of MERTK phosphorylation. medchemexpress.com This inhibition was observed at concentrations as low as 10 nM, with near-complete abrogation of MERTK activation at concentrations between 100 and 300 nM. medchemexpress.com The inhibition of MERTK activation correlated with the disruption of downstream signaling pathways essential for tumor cell survival and proliferation. medchemexpress.com

Studies in AML cell lines, including Kasumi-1, NOMO-1, and MOLM-14, have shown that this compound treatment leads to a decrease in relative cell numbers and inhibits colony formation, indicating a significant impact on tumor cell proliferation and/or survival. medchemexpress.comnih.gov For instance, in Kasumi-1 cultures, treatment with 50 nM and 100 nM this compound resulted in substantial inhibition of colony formation. medchemexpress.comnih.gov Similarly, NOMO-1 cultures showed significant inhibition of colony formation upon treatment with this compound. medchemexpress.comnih.gov

The effect of this compound on cell viability and apoptosis has also been investigated. In NOMO-1 cultures, treatment with this compound led to a dose-dependent increase in the percentage of apoptotic and dead cells compared to vehicle-treated cultures. medchemexpress.com In MOLM-14 cells, which are dependent on FLT3-ITD, treatment with this compound effectively inhibited the phosphorylation of FLT3 and its downstream effectors, such as STAT5, ERK1/2, and AKT. medchemexpress.comnih.gov The activation of these pathways was almost completely abrogated at concentrations as low as 50 nM, suggesting a higher cellular potency against FLT3 compared to MERTK in this cell line. medchemexpress.comnih.gov This aligns with functional assay data showing that FLT3-dependent cell lines tend to be more sensitive to this compound than MERTK-dependent, FLT3-wild type cells. nih.gov

Beyond AML, this compound has also demonstrated direct anti-glioma effects, inhibiting tumor cell proliferation and inducing cell death in human glioblastoma cells. oup.com This involved decreasing the protein expression of phosphorylated MERTK, AKT, and ERK, which are vital for cell survival signaling in glioblastoma. oup.com

The ability of this compound to reduce malignant cell expansion is further supported by in vivo studies using murine xenograft models. In these models, once-daily oral treatment with this compound significantly prolonged survival compared to vehicle-treated controls, demonstrating its efficacy in inhibiting tumor growth in a living system. targetmol.comnih.govresearchgate.net

The following tables summarize some of the key research findings regarding the impact of this compound on malignant cell expansion:

Table 1: Inhibition of Colony Formation by this compound in AML Cell Lines

Cell LineThis compound ConcentrationInhibition of Colony Formation (%)Statistical Significance (P value)
Kasumi-150 nM62.3 ± 6.4< 0.01
Kasumi-1100 nM84.1 ± 7.8< 0.01
NOMO-1100 nM54.8 ± 18.1< 0.001

Table 2: Induction of Apoptosis and Cell Death by this compound in AML Cell Lines

Cell LineThis compound ConcentrationApoptotic and Dead Cells (%)Statistical Significance (P value)
NOMO-1150 nM34.1 ± 5.6< 0.001
NOMO-1300 nM67.1 ± 2.7< 0.001
MOLM-1450 nM91.0 ± 2.7< 0.001
MV4-1150 nM45.6 ± 4.2< 0.01
MV4-11100 nM59.6 ± 4.1< 0.001

These data highlight the direct inhibitory effects of this compound on the mechanisms driving malignant cell expansion, primarily through targeting MERTK and FLT3 signaling pathways.

This compound is a small-molecule tyrosine kinase inhibitor that has demonstrated preclinical activity against various hematologic malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). It functions as a dual inhibitor targeting both MERTK and FLT3 kinases. jci.orgmedchemexpress.com

Preclinical Efficacy Studies of Mrx 2843

In Vitro Antileukemic Activity In vitro studies have shown that MRX-2843 treatment induces apoptosis and inhibits colony formation in AML cell lines and primary patient samples expressing MERTK and/or FLT3-ITD.jci.orgmedkoo.comjci.orgThe compound is an orally active, ATP-competitive dual inhibitor of MERTK and FLT3, with enzymatic IC₅₀ values of 1.3 nM for MERTK and 0.64 nM for FLT3.medchemexpress.comresearchgate.nettargetmol.comThis suggests a slightly higher cellular potency against FLT3 relative to MERTK.medchemexpress.commdedge.com

Data Tables

Table 1: In Vitro Activity of this compound in AML Cell Lines

Cell LineGenetic ProfileTarget Inhibition (IC₅₀)Functional Effect (e.g., Colony Formation Inhibition IC₅₀)Key FindingsSource
Kasumi-1MERTK⁺, FLT3-WTMERTK: 1.3 nM medchemexpress.comtargetmol.com143.5 ± 14.1 nM medchemexpress.comcaymanchem.comDose-dependent inhibition of MERTK phosphorylation and reduced clonal expansion. jci.orgmedchemexpress.comcaymanchem.com jci.orgmedchemexpress.comcaymanchem.com
NOMO-1MERTK⁺, FLT3-WTNot specified100 nM inhibited colony formation by 54.8% ± 18.1% medchemexpress.comnih.govInhibition of colony formation. medchemexpress.comnih.gov medchemexpress.comnih.gov
MOLM-14MERTK⁺, FLT3-ITDFLT3: 0.64 nM medchemexpress.comtargetmol.comNot specifiedInhibition of FLT3 phosphorylation and downstream signaling (STAT5, ERK1/2, AKT). medchemexpress.com medchemexpress.com
MV4-11MERTK⁺, FLT3-ITDNot specifiedNot specifiedInhibition of MERTK phosphorylation. caymanchem.com Synergistic apoptosis with AZD5991. mdpi.comnih.gov mdpi.comnih.govcaymanchem.com
KG-1MERTK⁺, FLT3-WTNot specifiedNot specifiedSynergistic activity with venetoclax (B612062). aacrjournals.org aacrjournals.org
OCI-AML5MERTK⁺, FLT3-WTNot specifiedNot specifiedSynergistic activity with venetoclax. aacrjournals.org aacrjournals.org

Table 2: Sensitivity of Primary AML Patient Samples to this compound

Sample TypeMERTK ExpressionFLT3 StatusObserved EffectConcentration RangeSource
Primary AML Patient SamplesMERTK⁺ (80-90%)± FLT3-ITDDecreased colony formation, induction of apoptosis. jci.orgmedkoo.comjci.orgtargetmol.commdedge.comAs low as 5 nM nih.gov jci.orgmedkoo.comjci.orgtargetmol.commdedge.comnih.gov
Normal Human Cord BloodLow/NoneWTNo significant effect on colony formation up to 500 nM. jci.orgjci.orgnih.govUp to 500 nM jci.orgjci.orgnih.gov

Table 3: In Vitro Activity of this compound in ALL Cell Lines

Cell LineGenetic ProfileObserved EffectConcentrationSource
PEERETP-ALLDecreased MERTK activation, inhibited cell expansion, induced cell death (35%). researchgate.netmdpi.com300 nM researchgate.netmdpi.com
LoucyETP-ALLAdditive or synergistic activity with venetoclax. researchgate.netaacrjournals.orgNot specified researchgate.netaacrjournals.org
JurkatT-ALLNon-significant trend toward increased cell death. mdpi.com300 nM mdpi.com

Acute Lymphoblastic Leukemia (ALL) Cell Lines

B-ALL Models

Preclinical studies indicate that this compound possesses potent activity against B-cell acute lymphoblastic leukemia (B-ALL). guidetopharmacology.org In an immunocompromised murine B-ALL xenograft model using a luciferase-expressing 697 cell line, this compound treatment resulted in a dose-dependent reduction in tumor burden, as indicated by decreased bioluminescence. guidetopharmacology.org This reduction in disease burden correlated with a significant prolongation of median survival. guidetopharmacology.org Specifically, median survival increased from 27 days in vehicle-treated mice to 39 days with 50 mg/kg this compound and further to 80 days with 75 mg/kg this compound (P < 0.0001). guidetopharmacology.org In vitro studies showed that this compound effectively inhibited the phosphorylation of MERTK in B-ALL cells at concentrations as low as 5–25 nM, with near complete inhibition at doses greater than 250 nM. guidetopharmacology.org MERTK is ectopically expressed in a notable proportion of pediatric B-ALL patient samples, suggesting its potential as a therapeutic target in this leukemia subtype. uni.luciteab.com Inhibition of MERTK in B-ALL has been shown to prevent ERK1/2 activation, enhance sensitivity to cytotoxic agents, promote apoptosis, and delay disease onset in mouse models. nih.gov Furthermore, this compound demonstrated synergistic antileukemia activity in combination with vincristine (B1662923), inhibiting B-ALL cell line expansion in a ratio-dependent manner. cenmed.com

Table 1: this compound Efficacy in a Murine B-ALL Xenograft Model

Treatment GroupMedian Survival (Days)P-value (vs. Vehicle)
Vehicle27-
This compound (50 mg/kg)39< 0.0001
This compound (75 mg/kg)80< 0.0001
T-ALL and Early T-Precursor ALL (ETP-ALL) Models

This compound exhibits potent preclinical activity against T-cell acute lymphoblastic leukemia (T-ALL), including the high-risk subtype, Early T-Precursor ALL (ETP-ALL). guidetopharmacology.orgnih.gov MERTK is ectopically expressed in approximately half of T-ALL cases, particularly those with an immature T-cell phenotype characteristic of ETP-ALL. nih.gov MERTK and BCL-2 proteins are preferentially expressed in ETP-ALL patient samples, highlighting these as potential therapeutic targets. nih.govmims.com In ETP-ALL cell lines, this compound treatment led to a dose-dependent decrease in phosphorylated MERTK and downstream signaling, inhibited cell expansion, and induced cell death. nih.govmims.comwikidata.org Studies using primary T-ALL patient samples revealed that 54% (21 out of 39) were sensitive to MERTK inhibition, including a proportion of pediatric samples. mims.com

In murine xenograft models, this compound significantly reduced leukemia burden and prolonged survival in both cell-line-derived T-ALL and ETP-ALL models. nih.govmims.com In a Jurkat T-ALL xenograft model, treatment with 75 mg/kg this compound significantly reduced disease burden and prolonged survival by 50% compared to vehicle-treated controls. mims.com In a Loucy ETP-ALL xenograft model, 65 mg/kg this compound significantly reduced disease burden and extended median survival from 38 to 43 days. mims.com Furthermore, in an orthotopic patient-derived xenograft model of ETP-ALL, this compound treatment markedly reduced peripheral blood leukemia burden by 53.9% (p < 0.001) and decreased spleen weight by 64% (p < 0.001) compared to vehicle-treated mice, resulting in prolonged survival from 29 days to 41 days (p = 0.003). nih.govmims.comwikidata.orgnih.gov

This compound also demonstrated synergistic anti-leukemia activity when combined with venetoclax in ETP-ALL cell cultures, with an optimal molar ratio of 1:20 (this compound:venetoclax). nih.govmims.comciteab.com Nanoparticle formulations containing this compound and vincristine were therapeutically effective against T-ALL cells derived from diagnostic patient samples and in a murine ETP-ALL model. cenmed.com this compound synergized strongly with vincristine to inhibit T-ALL cell line expansion in a ratio-dependent manner. cenmed.com

Table 2: this compound Efficacy in T-ALL and ETP-ALL Xenograft Models

Model TypeCell Line/SourceThis compound Dose (mg/kg)Outcome MeasuredResultP-value
Cell-line derived T-ALLJurkat75Survival prolongation50% increase in survival< 0.0001 mims.com
Cell-line derived ETP-ALLLoucy65Median Survival (Days)Increased from 38 to 43 days0.0136 mims.com
Patient-derived ETP-ALLPatient sample75Peripheral Blood Leukemia Reduction53.9% reduction< 0.001 wikidata.org
Patient-derived ETP-ALLPatient sample75Spleen Weight Reduction64% reduction< 0.001 wikidata.org
Patient-derived ETP-ALLPatient sample75Median Survival (Days)Increased from 29 to 41 days0.003 wikidata.org
Impact on Pediatric Leukemia Samples

MERTK is ectopically expressed in a significant proportion of pediatric leukemia cases, including 30-50% of newly diagnosed ALL and 80-100% of AML patient samples. citeab.com Specifically in pediatric B-ALL, MERTK is expressed in 30% of samples. uni.lu Studies using primary T-ALL patient samples, which included pediatric cases, showed that 54% were sensitive to MERTK inhibition. mims.com this compound has demonstrated activity against primary AML patient samples, with selective inhibition of colony formation compared to normal human cord blood cells. citeab.comguidetopharmacology.orgwikipedia.org Primary AML samples from adult patients expressing MERTK, including those with FLT3-ITD mutations, showed reduced colony numbers upon treatment with this compound. citeab.com Ratiometric nanoformulations of this compound and venetoclax also mediated synergistic anti-leukemia activity in primary AML patient bone marrow samples. uni.lu High MERTK expression or low dendritic cell gene expression have been associated with poor prognosis in pediatric ALL patients, supporting the clinical relevance of MERTK inhibition in this population. citeab.com Nanoparticle formulations containing this compound and vincristine were therapeutically effective against T-ALL cells obtained from diagnostic pediatric patient samples. cenmed.com

Non-Small Cell Lung Cancer (NSCLC) Cell Lines

This compound has shown potent preclinical activity in solid tumor models, including non-small cell lung cancer (NSCLC). guidetopharmacology.org this compound was designed, in part, to target proteins involved in abnormal cell growth in NSCLC. wikipedia.org MERTK is present in lung cancer and contributes to cancer cell survival and resistance to therapies. nih.gov Upregulation of MERTK has been observed in Osimertinib-resistant NSCLC models. nih.govmrc.ac.uk this compound synergizes with the third-generation EGFR inhibitor Osimertinib (B560133) to inhibit NSCLC cell expansion, regardless of EGFR mutational status. nih.govmrc.ac.uk Combined treatment with this compound and Osimertinib demonstrated potent and synergistic antitumor activity in EGFR-mutant NSCLC cell cultures. mrc.ac.ukashpublications.org this compound treatment can re-sensitize Osimertinib-resistant cells to EGFR TKIs. ashpublications.org In H4006-OSIR cells, this compound reduced downstream oncogenic signaling and inhibited colony formation in a dose-dependent manner. mrc.ac.uk Combined treatment with this compound and Osimertinib or CO-1686 (another EGFR TKI) more effectively reduced cell expansion than monotherapies in H4011-OSIR cell cultures. mrc.ac.uk Synergistic growth inhibition was observed with combined treatment of CO-1686 and this compound in A549 cultures (wild-type EGFR), while having no significant effect on normal human bronchial epithelial cells. fishersci.ca CO-1686 synergized with this compound across a broad spectrum of wild-type EGFR NSCLC cell lines. fishersci.ca AZD-9291 (Osimertinib) also synergized with this compound in A549 cells. fishersci.ca Combined treatment with this compound and CO-1686 led to more potent inhibition of MERTK and EGFR phosphorylation compared to single agents in NSCLC cell lines. fishersci.ca

Glioblastoma (GBM) Cell Lines and Primary Patient-Derived Glioma Stem Cells (GSCs)

This compound was designed to target proteins involved in abnormal cell growth in glioblastoma (GBM). wikipedia.org Studies have evaluated the effects of this compound in several GBM cell lines, including U251, GSC923, and GSC407. wikipedia.org Treatment with this compound inhibited cell growth and induced apoptosis in these human GBM cells. wikipedia.org After 48 hours of treatment, the EC50 values were 95.5 nM in U251 cells, 288.1 nM in GSC923 cells, and 217.7 nM in GSC407 cells. wikipedia.org A reduction in colony formation was also observed after 7–14 days when U251, GSC923, and GSC407 cells were treated with this compound at concentrations of 100 nM or 500 nM for only 48 hours. wikipedia.org this compound treatment also led to decreased expression of Mer, AKT, and ERK proteins in GBM cells, which are essential for cell survival signaling. wikipedia.org

One study suggested that MerTK activity might not be necessary for the proliferation of glioblastoma growth and observed heterogeneous responses to MerTK inhibitors that did not correlate with MerTK inhibition or expression in certain contexts. guidetopharmacology.org This study also proposed that MerTK inhibitors could potentially be used to target dormant glioblastoma cells. guidetopharmacology.org MERTK expression has been found to correlate negatively with proliferation and positively with quiescence genes in glioblastoma patients, supporting the idea that MERTK may regulate dormancy rather than proliferation in this cancer type. guidetopharmacology.org Combinatorial approaches have also been explored, with inhibiting MerTK activation via this compound in combination with hiNeuroS-TRAIL demonstrating robust synergistic tumor killing effects in vitro and ex vivo in glioblastoma models. guidetopharmacology.org

Table 3: this compound Efficacy (EC50) in Glioblastoma Cell Lines

Cell LineEC50 (nM) after 48h
U25195.5
GSC923288.1
GSC407217.7

In Vivo Therapeutic Efficacy in Murine Models

This compound has demonstrated therapeutic efficacy in various murine xenograft models of leukemia and solid tumors. guidetopharmacology.org

Orthotopic Xenograft Models of AML

In murine orthotopic xenograft models of AML, once-daily oral administration of this compound significantly prolonged survival, increasing it by 2- to 3-fold compared to vehicle-treated controls. citeab.comwikipedia.orgwikipedia.orgwikidata.orgciteab.com this compound prolonged survival in both cell line-derived and patient-derived orthotopic mouse xenograft models of AML that were positive for MERTK, FLT3-ITD, or both. citeab.com In a MERTK-dependent xenograft model, this compound treatment significantly prolonged median survival from 37 days to 51 days (P < 0.001). citeab.comwikipedia.org this compound also retained activity against AML models expressing quizartinib-resistant FLT3-ITD mutant proteins and prolonged survival in xenograft models of quizartinib-resistant AML. citeab.comwikipedia.orgciteab.com In mice harboring FLT3 mutations that confer drug resistance, this compound treatment increased survival from 35.5 days to 94 days. wikipedia.org this compound demonstrated therapeutic activity in a MERTK-dependent xenograft model, validating the therapeutic strategy of MERTK inhibition in AML. citeab.comwikipedia.org While this compound effectively reduced peripheral disease burden in mouse xenograft models of acute leukemia, its efficacy was observed to be less pronounced in the bone marrow, suggesting a potential role for the bone marrow microenvironment in mediating therapeutic resistance. citeab.com Host deletion of Mertk or treatment with this compound prolonged survival in immunocompetent and syngeneic mouse models of AML, with anti-leukemia effects being diminished in immunocompromised mice, indicating that immune-mediated mechanisms contribute to the therapeutic activity in these models. nih.gov

Table 4: this compound Efficacy in Murine Orthotopic AML Xenograft Models

Model TypeMERTK/FLT3 StatusOutcome MeasuredResultP-value
Cell-line derivedMERTK-dependentMedian Survival (Days)Increased from 37 to 51 days< 0.001 citeab.comwikipedia.org
Cell-line derivedQuizartinib-resistant FLT3-ITDSurvival prolongationProlonged survival- citeab.comwikipedia.org
Patient-derivedMERTK+ and/or FLT3-ITDSurvival prolongationProlonged survival (2-3 fold increase)- citeab.comwikipedia.org
Drug-resistant AMLFLT3 mutationsSurvival (Days)Increased from 35.5 to 94 days- wikipedia.org

In addition to AML, this compound has shown efficacy in other in vivo models. In a murine B-ALL xenograft model, this compound promoted survival and decreased leukemic burden. guidetopharmacology.org In cell-line-derived T-ALL and ETP-ALL xenograft models, this compound significantly reduced leukemia burden and prolonged survival. nih.govmims.com A patient-derived ETP-ALL xenograft model also showed markedly reduced peripheral blood leukemia, decreased spleen weight, and prolonged survival with this compound treatment. nih.govmims.comwikidata.orgnih.gov Dual-agent nanoparticle formulations of this compound and vincristine were therapeutically effective in a murine ETP-ALL model. cenmed.com In NSCLC xenografts, combined treatment with this compound and Osimertinib provided durable suppression of tumor growth, even after treatment cessation. mrc.ac.ukashpublications.org This combination also provided enhanced tumor growth control and significantly prolonged survival in an Osimertinib-refractory H1650 xenograft model compared to Osimertinib alone. mrc.ac.uk In a syngeneic GL261 orthotopic GBM murine model, this compound induced a decrease in vascular formation and levels of CD206+ glioma-associated microglia and macrophages. wikipedia.org

MERTK-Positive Xenografts

This compound has demonstrated therapeutic activity in MERTK-dependent xenograft models, validating MERTK inhibition as a strategy for AML treatment mdedge.comnih.gov. Treatment with this compound inhibited MERTK signaling, induced cell death, and abolished oncogenic phenotypes in AML cells mdedge.com.

FLT3-ITD Positive Xenografts

In murine orthotopic xenograft models of FLT3-ITD AML, this compound significantly prolonged survival compared to vehicle-treated controls mdedge.comnih.govnih.gov. This compound was able to almost completely stop the activation of FLT3 and its signaling pathways, suggesting a high cellular potency against FLT3 mdedge.com. Importantly, this compound retained activity against quizartinib-resistant FLT3-ITD mutant proteins with clinically relevant alterations at the D835 or F691 loci and prolonged survival in xenograft models of quizartinib-resistant AML nih.govnih.govjci.org.

Patient-Derived Xenograft (PDX) Models of AML

This compound has demonstrated therapeutic activity in patient-derived xenograft models of AML researchgate.netnih.gov. It selectively inhibited colony formation in primary AML patient samples mdedge.com. This compound increased survival and decreased peripheral disease burden in PDX models of AML, including both MERTK-positive/FLT3-wild type and MERTK-positive/FLT3-ITD models mdedge.com. In a MERTK-expressing AML PDX model, short-term treatment with UNC2025 (a compound with similar structure to this compound) resulted in a significant decrease in peripheral disease burden and dramatically decreased splenic blasts and spleen mass ashpublications.org. UNC2025 was even more effective in a FLT3-ITD mutant, MERTK-expressing AML PDX model, leading to stable disease regression and prolonged median survival ashpublications.org.

Survival Prolongation and Disease Burden Reduction

In murine orthotopic xenograft models of AML, once-daily oral therapy with this compound prolonged survival 2- to 3-fold over that of vehicle-treated controls researchgate.netnih.gov. For example, in a NOMO-1 xenograft model, median survival increased from 37 days for vehicle-treated mice to 51 days for this compound-treated mice (P < 0.001) nih.gov. In another model using orthotopic xenografts from AML patients, this compound treatment significantly prolonged survival, with median survival of 136 days compared to 38 days for vehicle-treated mice (P < 0.0001) nih.gov. While this compound treatment delayed leukemia progression and doubled or tripled survival in multiple AML xenograft models, including PDXs, the mice eventually succumbed to the disease nih.gov.

Interactive Data Table: Survival in AML Xenograft Models

Model TypeTreatmentMedian Survival (days)P-valueSource
NOMO-1 XenograftThis compound51< 0.001 nih.gov
NOMO-1 XenograftVehicle37 nih.gov
Patient-Derived XenograftThis compound136< 0.0001 nih.gov
Patient-Derived XenograftVehicle38 nih.gov
MOLM-14 Parental XenograftThis compound121< 0.001 nih.govmedchemexpress.com
MOLM-14 Parental XenograftVehicle36 nih.govmedchemexpress.com
MOLM-14:D835Y XenograftThis compound94P < 0.001 vs vehicle jci.org
MOLM-14:D835Y XenograftQuizartinib (B1680412)45P < 0.001 vs vehicle jci.org
MOLM-14:D835Y XenograftVehicle35.5 (this compound vehicle), 36 (Quizartinib vehicle) jci.org
MOLM-14:F691L XenograftThis compound87P < 0.001 vs vehicle jci.org
MOLM-14:F691L XenograftQuizartinib67P < 0.001 vs vehicle jci.org
MOLM-14:F691L XenograftVehicle48 (this compound vehicle), 55.5 (Quizartinib vehicle) jci.org
MOLM-14:F691L Xenograft (High Disease Burden)This compound87P < 0.001 vs vehicle jci.org
MOLM-14:F691L Xenograft (High Disease Burden)Quizartinib57P < 0.001 vs vehicle jci.org
MOLM-14:F691L Xenograft (High Disease Burden)Vehicle44.5 jci.org

Xenograft Models of ALL

This compound has also demonstrated potent preclinical activity in ALL models researchgate.net.

B-ALL Xenografts

In an orthotopic B-ALL xenograft model, treatment with UNC2025 (a related compound) resulted in a dose-dependent reduction in tumor burden and increased median survival ashpublications.orgaacrjournals.org. In a model mimicking minimal residual disease, median survival increased from 27 days to 70 days (P < 0.0001). In a model of existent disease, median survival increased from 27.5 days to 45 days (P < 0.0001) ashpublications.org. This compound mediated therapeutic anti-leukemia effects in immunocompromised mice bearing a MERTK-expressing human leukemia xenograft jci.org. In a B-ALL xenograft model using 697 cells, this compound mediated a dose-dependent reduction in tumor burden and prolonged survival jci.orgjci.org. Treatment initiated early (low disease burden) with 75 mg/kg this compound resulted in prolonged survival (P < 0.0001 compared with vehicle) jci.org. Treatment initiated later (existent disease) with 75 mg/kg this compound also resulted in a reduction in tumor burden and prolonged survival from 28 days to 49 days (P < 0.0001) jci.org.

Interactive Data Table: Survival in B-ALL Xenograft Models

Model TypeTreatment (Dose)Median Survival (days)P-valueSource
697 B-ALL (Low Burden)This compound (75 mg/kg)Prolonged< 0.0001 vs vehicle jci.org
697 B-ALL (Low Burden)This compound (50 mg/kg)Prolonged< 0.05 vs vehicle jci.org
697 B-ALL (Low Burden)Vehicle- jci.org
697 B-ALL (Existent Disease)This compound (75 mg/kg)49< 0.0001 vs vehicle jci.org
697 B-ALL (Existent Disease)Vehicle28 jci.org
Orthotopic B-ALL (Minimal Residual Disease)UNC202570< 0.0001 ashpublications.org
Orthotopic B-ALL (Minimal Residual Disease)Vehicle27 ashpublications.org
Orthotopic B-ALL (Existent Disease)UNC202545< 0.0001 ashpublications.org
Orthotopic B-ALL (Existent Disease)Vehicle27.5 ashpublications.org
T-ALL and ETP-ALL Xenografts

MERTK is ectopically expressed in a significant proportion of T-ALLs, particularly those with an immature phenotype like Early T-Precursor ALL (ETP-ALL) researchgate.netnih.govaacrjournals.org. Treatment with this compound significantly reduced leukemia burden and prolonged survival in cell-line-derived T-ALL and ETP-ALL xenograft models researchgate.netnih.gov. In a patient-derived ETP-ALL xenograft model, this compound treatment markedly reduced peripheral blood leukemia and spleen weight compared to vehicle-treated mice and prolonged survival researchgate.netnih.govaacrjournals.orgaacrjournals.org. In one such model, this compound reduced peripheral blood disease burden by 83% (p<0.001) and decreased spleen weight by 64% (p<0.001) compared to vehicle aacrjournals.org. Median survival was prolonged by 11 days compared to control mice (n=8/group, p=0.0016) aacrjournals.org. Another study in a patient-derived ETP-ALL xenograft model showed this compound reduced peripheral blood disease burden by 53.9% (p<0.001) and decreased spleen weight by 64% (p<0.001), with a median survival of 41 days for this compound treated mice compared to 29 days for controls (n=8/group, p=0.003) aacrjournals.orgashpublications.org.

Interactive Data Table: Efficacy in ETP-ALL Xenograft Models

Model TypeTreatmentPeripheral Blood Leukemia ReductionSpleen Weight ReductionMedian Survival (days)P-valueSource
Patient-Derived ETP-ALLThis compound83% (p<0.001)64% (p<0.001)Prolonged by 11 days0.0016 aacrjournals.org
Patient-Derived ETP-ALLVehicle--- aacrjournals.org
Patient-Derived ETP-ALLThis compound53.9% (p<0.001)64% (p<0.001)410.003 aacrjournals.orgashpublications.org
Patient-Derived ETP-ALLVehicle--29 aacrjournals.orgashpublications.org

Glioblastoma Xenograft Models

Studies have evaluated the effects of this compound in glioblastoma (GBM) cell lines and murine models. This compound inhibited cell growth and induced apoptosis in human GBM cell lines, including U251, GSC923, and GSC407 nih.gov. The EC50 values for growth inhibition after 48 hours of treatment were reported as 95.5 nM in U251, 288.1 nM in GSC923, and 217.7 nM in GSC407 cells nih.gov. A reduction in colony formation was also observed in these cell lines after brief exposure to this compound nih.gov. Mechanistically, this compound lowered the expression of Mer, AKT, and ERK, which are essential for cell survival signaling nih.gov. In a syngeneic GL261 orthotopic GBM murine model, this compound induced a decrease in both vascular formation and the levels of CD206+ glioma-associated microglia and macrophages nih.gov.

Melanoma Models

Preclinical studies have indicated that MERTK inhibitors, including this compound, can be effective in certain MERTK-sensitive tumors, such as melanoma researchgate.netresearchgate.netnih.gov. MerTK/FLT3-specific small molecule inhibitors like this compound have shown a significant effect on tumor growth in melanoma cell lines and murine models researchgate.net.

Overcoming Drug Resistance Mechanisms

A key area of investigation for this compound is its potential to overcome resistance to existing cancer therapies, particularly those targeting FLT3 and EGFR researchgate.netnih.govnih.gov.

Activity against Quizartinib-Resistant FLT3 Mutations (D835Y, F691L)

FLT3-targeted therapies have shown promise in AML with activating FLT3 mutations, but resistance often develops rapidly researchgate.netnih.gov. Point mutations at the D835 and F691 loci in FLT3 have been identified in patients who relapse on quizartinib therapy and confer resistance to other FLT3 inhibitors like sorafenib (B1663141) nih.govdovepress.com. This compound has demonstrated activity against quizartinib-resistant FLT3-ITD-mutant proteins with these clinically relevant alterations researchgate.netnih.govjci.orgnih.gov.

In BA/F3 cells expressing FLT3-ITD alone, this compound showed potent inhibition with an IC50 of 3.0 ± 0.5 nM nih.gov. Importantly, this compound retained inhibitory activity against the D835Y and F691L point mutations, with IC50 values of 7.2 ± 1.3 nM and 20.4 ± 4.3 nM in BA/F3 lines expressing FLT3-ITD D835Y and FLT3-ITD F691L, respectively nih.gov. In contrast, quizartinib demonstrated resistance in the presence of these mutations nih.gov. This activity against resistant mutations is attributed to a different binding mode of this compound compared to quizartinib unclineberger.org. In xenograft models of quizartinib-resistant AML, this compound treatment prolonged survival researchgate.netnih.govjci.org. In mice with FLT3 mutations that drive drug resistance, this compound treatment increased survival significantly compared to vehicle or quizartinib unclineberger.orgjci.org.

Cell Line (FLT3 Mutation)This compound IC50 (nM)Quizartinib IC50 (nM)
BA/F3 (FLT3-ITD)3.0 ± 0.5
BA/F3 (FLT3-ITD D835Y)7.2 ± 1.3Resistant
BA/F3 (FLT3-ITD F691L)20.4 ± 4.3Resistant

Note: IC50 values for quizartinib in resistant lines were not explicitly provided as numerical values in the source but described as "rendered resistance".

Resensitization of Osimertinib-Resistant EGFR-Mutant NSCLC Cells

Acquired resistance is a significant challenge in the treatment of EGFR-mutant NSCLC with osimertinib (OSI) nih.govnih.govjci.orgemory.edu. MERTK activation has been identified as a mechanism driving OSI resistance nih.govnih.govjci.orgemory.edu. The MERTK ligand GAS6 can promote downstream oncogenic signaling in EGFR-mutated NSCLC cells treated with OSI nih.govnih.govjci.org.

Treatment with this compound has been shown to resensitize GAS6-treated NSCLC cells to OSI nih.govnih.govjci.org. OSI-resistant (OSIR) derivative cell lines were found to be more sensitive to this compound than parental cells, suggesting an acquired dependence on MERTK signaling in resistant cells nih.govnih.govjci.org. MERTK and its ligands were observed to be upregulated in EGFR-mutant tumors after OSI treatment in both xenograft models and patient samples, consistent with the induction of autocrine/paracrine MERTK activation nih.govnih.govjci.org. In vivo studies demonstrated that treatment with this compound in combination with OSI provided durable suppression of tumor growth in EGFR-mutant NSCLC xenograft models, which was superior to OSI alone nih.govnih.govjci.orgemory.edu. This suggests that combining this compound with OSI could provide clinical benefit in patients with EGFR-mutant NSCLC nih.govnih.govemory.edu.

Activity against Cytarabine-Resistant and Venetoclax+Cytarabine-Resistant AML

This compound has also shown promising activity in AML cells with acquired resistance to standard therapies like cytarabine (B982) (AraC) and the combination of venetoclax (VEN) and AraC nih.govjensenlab.org.

Combining this compound with venetoclax has demonstrated synergistic antileukemic activity against FLT3-ITD AML nih.govresearchgate.net. Importantly, this synergy was observed in FLT3-ITD AML cells that had acquired resistance to either cytarabine alone or the combination of venetoclax and cytarabine nih.govjensenlab.org. The combination of VEN and this compound significantly reduced the colony-forming capacity of primary FLT3-ITD AML cells nih.gov. Mechanistic studies suggest that this compound decreases the protein levels of Mcl-1 and c-Myc via transcriptional regulation, and the combination significantly decreases oxidative phosphorylation in FLT3-ITD AML cells nih.gov. These findings support the further investigation of this combination therapy in preclinical and potentially clinical settings for FLT3-ITD AML, including resistant cases nih.gov.

Combination Therapy Strategies with Mrx 2843

Synergistic Interactions with BCL-2 Family Inhibitors

Combined treatment with MRX-2843 and BCL-2 family inhibitors has demonstrated enhanced therapeutic efficacy compared to single agents in preclinical models of acute myeloid leukemia (AML) and early T-cell precursor acute lymphoblastic leukemia (ETP-ALL) aacrjournals.orgresearchgate.netlarvol.com. This synergy implicates BCL-2 inhibition as a mechanism contributing to the enhanced activity aacrjournals.orgresearchgate.net.

Venetoclax (B612062) Combination in AML and ETP-ALL

Combined treatment with this compound and venetoclax has shown enhanced therapeutic efficacy and synergistic interactions in AML cell lines aacrjournals.orgresearchgate.net. In KG-1 AML cells, combined treatment with an IC50 concentration of this compound and an IC15 concentration of venetoclax reduced cell density by 88% ± 4.0%, which was significantly more effective than either drug alone (p < 0.0001) aacrjournals.orgresearchgate.net. This reduction was also significantly greater than the 58% ± 1.6% reduction expected for an additive interaction (p < 0.0001) aacrjournals.orgresearchgate.net. Robust therapeutic activity and dramatic synergy were also observed in NOMO-1 and OCI-AML5 cell cultures treated with the combination aacrjournals.orgresearchgate.net. In ETP-ALL cell cultures, the interaction between this compound and venetoclax was additive or synergistic aacrjournals.orgresearchgate.net. A high-throughput screen indicated that this compound mediated synergistic anti-leukemia activity in combination with venetoclax in all seven AML and both ETP-ALL cell lines tested, with optimal synergy observed at a 1:20 ratio of this compound to venetoclax aacrjournals.orgresearchgate.netdntb.gov.uaresearchgate.net. The combination has also shown promising antileukemic activity against FLT3-ITD AML cells, including those with acquired resistance to cytarabine (B982) or venetoclax plus cytarabine nih.gov.

Navitoclax (B1683852) Combination

Enhanced therapeutic efficacy and synergistic interactions have also been observed in AML cell cultures treated with this compound and navitoclax, a BCL-2 and BCL-XL inhibitor aacrjournals.orgresearchgate.netlarvol.com. This further supports the role of BCL-2 inhibition in the observed synergy with this compound aacrjournals.orgresearchgate.net.

Mechanistic Basis of Synergy (e.g., Mcl-1 and c-Myc downregulation, oxidative phosphorylation reduction)

Mechanistic studies investigating the synergy between this compound and BCL-2 inhibitors, such as venetoclax, in FLT3-ITD AML cells have revealed several contributing factors. This compound has been shown to decrease Mcl-1 and c-Myc protein levels via transcriptional regulation nih.govnih.gov. Additionally, the combination of this compound and venetoclax significantly decreases oxidative phosphorylation in FLT3-ITD AML cells nih.govwayne.edu. Inhibition of Mcl-1 synergistically enhances the antileukemic activity of FLT3 inhibitors like this compound nih.gov. c-Myc also plays a critical role in the antileukemic activity of Mcl-1 selective inhibitors, and its inhibition can synergistically enhance their effects nih.govresearchgate.netresearchgate.net.

Combination with EGFR Inhibitors

Combination therapy involving this compound and EGFR inhibitors has shown promise, particularly in overcoming resistance to EGFR-targeted therapies in non-small cell lung cancer (NSCLC) emory.edunih.gov.

Osimertinib (B560133) Combination in EGFR-Mutant NSCLC

A preclinical study found that the combination of osimertinib, a front-line EGFR inhibitor, and this compound was effective in reversing osimertinib resistance and was superior to either drug alone in treating NSCLC emory.edu. MERTK, a target of this compound, has been implicated in inhibiting osimertinib's effectiveness and promoting tumor growth emory.edu. Treatment with this compound, a MERTK inhibitor, restored osimertinib's effectiveness emory.edu. Upregulation of MERTK and/or its ligands has been observed in EGFR-mutant tumors after osimertinib treatment, consistent with the induction of autocrine/paracrine MERTK activation nih.govnih.gov. Treatment with this compound in combination with osimertinib provided durable suppression of tumor growth in vivo, even after treatment was stopped nih.govnih.govresearchgate.net. These data suggest that MERTK is a driver of bypass signaling in treatment-naive and osimertinib-resistant EGFR-mutant NSCLC cells, and the combination therapy could provide clinical benefit nih.govnih.gov. A phase 1b study is evaluating the combination of this compound and osimertinib in patients with advanced EGFR-mutant NSCLC (NCT04762199) mdpi.comcancer.govxcovery.commdpi.com. Early results from the dose escalation phase of this trial indicated that the combination was well tolerated, with a majority of patients who had progressed on osimertinib achieving stable disease or partial response (65%) xcovery.com.

Potential Combinations with Chemotherapy Regimens

While the primary focus of recent research involving this compound combinations appears to be with targeted therapies like BCL-2 and EGFR inhibitors, the potential for combining this compound with traditional chemotherapy regimens exists. Research into venetoclax combinations in AML, for instance, has explored its use with low-dose cytarabine or hypomethylating agents, suggesting a broader strategy of combining targeted agents with chemotherapy in hematological malignancies nih.govmdpi.com. Given this compound's activity in AML, future studies may explore its synergistic potential with established chemotherapy backbones.

Data Table: Preclinical Synergy of this compound Combinations in Leukemia Cell Lines

Cell LineCombination TreatmentThis compound ConcentrationVenetoclax ConcentrationCell Density Reduction (%)Expected Additive Reduction (%)Synergy (Yes/No)Reference
KG-1This compound + VenetoclaxIC50IC1588 ± 4.058 ± 1.6Yes aacrjournals.orgresearchgate.net
NOMO-1This compound + VenetoclaxNot specifiedNot specifiedRobustNot specifiedDramatic Synergy aacrjournals.orgresearchgate.net
OCI-AML5This compound + VenetoclaxNot specifiedNot specifiedRobustNot specifiedDramatic Synergy aacrjournals.orgresearchgate.net
LoucyThis compound + VenetoclaxNot specifiedNot specifiedNot specifiedNot specifiedAdditive or Synergistic aacrjournals.orgresearchgate.net
AML Cell Lines (7 tested)This compound + VenetoclaxVariousVariousNot specifiedNot specifiedSynergistic aacrjournals.orgresearchgate.net
ETP-ALL Cell Lines (2 tested)This compound + VenetoclaxVariousVariousNot specifiedNot specifiedSynergistic aacrjournals.orgresearchgate.net
AML Cell CulturesThis compound + NavitoclaxNot specifiedNot specifiedEnhancedNot specifiedSynergistic aacrjournals.orgresearchgate.net

Note: This table summarizes findings from preclinical studies. Specific concentrations and detailed data may vary across different experiments and cell lines.

Data Table: Preclinical Efficacy of this compound and Osimertinib Combination in NSCLC Xenograft Models

ModelTreatment GroupTumor Growth InhibitionDurable Suppression After Treatment CessationReference
H4006VehicleMinimalNo nih.govresearchgate.net
H4006Osimertinib alonePartialNo nih.govresearchgate.net
H4006This compound alonePartialNo nih.govresearchgate.net
H4006Osimertinib + this compoundSignificantYes nih.govresearchgate.net
H1650Osimertinib aloneMinimalNo researchgate.net
H1650Osimertinib + this compoundEnhanced compared to OSI aloneYes researchgate.net

Note: This table summarizes findings from preclinical xenograft studies. Specific tumor volume changes and statistical significance are detailed in the referenced sources.

Development of Nanoformulations for Enhanced Synergy and Delivery

The development of nanoformulations for this compound in combination therapy aims to address challenges associated with delivering multiple drugs, such as maintaining synergistic drug ratios, improving intracellular delivery, and enhancing therapeutic efficacy nih.govbiorxiv.orgbiorxiv.org. Studies have demonstrated that this compound synergizes strongly and in a ratio-dependent manner with other agents, such as vincristine (B1662923) in ALL and venetoclax in AML nih.govbiorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netsemanticscholar.org.

Multiagent lipid nanoparticle formulations containing this compound and vincristine have been developed. These formulations have shown the ability to deliver defined drug ratios intracellularly in T-ALL cells and improve anti-leukemia activity compared to free drugs nih.govbiorxiv.orgresearchgate.net. Synergistic and additive interactions observed in cell-based assays were recapitulated in primary T-ALL patient samples treated with these nanoparticle formulations, suggesting their potential clinical relevance nih.govbiorxiv.orgresearchgate.net.

Further research in an orthotopic murine xenograft model of early thymic precursor T-ALL (ETP-ALL) demonstrated that nanoparticle formulations of this compound and vincristine reduced disease burden and prolonged survival nih.govresearchgate.net. Notably, nanoparticles containing this compound alone were ineffective in this model, indicating that this compound enhanced the sensitivity of ETP-ALL cells to vincristine in vivo nih.gov. The therapeutic activity in this model was shown to be dose-dependent, with additive particles containing a higher dose of this compound providing more effective disease control than synergistic particles nih.gov. Conversely, particles with an antagonistic ratio of the drugs were less effective nih.gov. These findings highlight the critical impact of both drug dose and the ratio-dependent interaction on therapeutic activity in vivo nih.gov.

Similar strategies have been explored for AML, where this compound has shown synergy with venetoclax, a BCL-2 inhibitor biorxiv.orgresearchgate.netresearchgate.netsemanticscholar.orgmdpi.com. Nanoscale combination drug formulations encapsulated within lipid vesicles have been developed to maintain synergistic drug ratios and facilitate intracellular delivery biorxiv.org. These formulations have demonstrated potent therapeutic activity against primary AML patient samples ex vivo, with both the magnitude and frequency of synergistic responses being maintained or improved compared to treatment with free drugs biorxiv.org. This approach may help to harmonize and augment the delivery of this compound and venetoclax in vivo biorxiv.org.

The composition of these lipid nanoparticle formulations often mirrors those found in FDA-approved nanomedicines, which may facilitate clinical translation biorxiv.orgnih.gov. Studies measuring intracellular drug delivery kinetics following treatment with these nanoformulations have been conducted to confirm the maintenance of fixed intracellular drug ratios nih.gov.

Detailed research findings indicate that nanoparticle encapsulation can further enhance in vitro drug synergy between this compound and vincristine, as measured by luminescent cell viability assays in various cell lines nih.gov.

While specific numerical data tables were not extensively detailed in the search results beyond descriptions of ratios and outcomes, the research consistently points to the ratio-dependent synergy and the improved outcomes observed with nanoformulations. An interactive data table illustrating the impact of different drug ratios in nanoformulations on cell viability or disease burden, if specific quantitative data were extracted from the studies, could further illustrate these findings.

Illustrative Data (Based on research findings description):

Formulation TypeThis compound:Vincristine RatioIn Vitro Synergy (Example)In Vivo Efficacy (Example)
Free DrugsVariableRatio-dependent synergyLess effective than NPs
Synergistic NanoparticlesSynergistic RatioEnhanced synergyEffective
Additive NanoparticlesAdditive RatioAdditivityMore effective than Syn NPs (in some models) nih.gov
Antagonistic NanoparticlesAntagonistic RatioAntagonismLess effective

Note: This table is illustrative and based on the descriptions of research findings regarding ratio-dependent synergy and comparative efficacy of different nanoparticle formulations. Specific quantitative data would be needed for a comprehensive data table.

The development of constitutively synergistic nanoformulations represents a systematic approach to combination drug screening and multiagent drug delivery that aims to maximize the therapeutic potential of this compound in combination with other agents for the treatment of leukemias nih.govbiorxiv.orgbiorxiv.org.

Translational Research and Clinical Development of Mrx 2843

Biomarker Identification and Validation

Identifying predictive biomarkers is a significant challenge in the development of MERTK inhibitors. nih.gov Research is ongoing to identify biomarkers that can predict sensitivity to MRX-2843, which inhibits both MERTK and FLT3. researchgate.netnih.govmedchemexpress.com

MERTK Expression Levels as Predictive Biomarkers

MERTK receptor tyrosine kinase is frequently overexpressed in various cancers, including 80% to 90% of AMLs. researchgate.netnih.govbiorxiv.org Preclinical studies have shown that this compound treatment induces AML cell death that is proportionate to the inhibition of MERTK phosphorylation and downstream signaling pathways. researchgate.netmedchemexpress.com This suggests that MERTK expression and activation levels could serve as potential predictive biomarkers for response to this compound.

FLT3 Mutational Status as Predictive Biomarkers

Activating mutations in FLT3, such as FLT3-ITD, are common in AML and are associated with poorer outcomes and resistance to other therapies. researchgate.netnih.govbiorxiv.org this compound has demonstrated activity against AML cell lines and primary patient samples expressing MERTK and/or FLT3-ITD. researchgate.netnih.govnih.gov Importantly, this compound has shown activity against quizartinib-resistant FLT3-ITD mutant proteins with clinically relevant alterations. researchgate.netnih.govnih.gov While this compound synergizes with venetoclax (B612062) even in the absence of activating FLT3 mutations, the presence of FLT3 mutations, particularly those conferring resistance to other inhibitors, may indicate a higher likelihood of response to this compound. biorxiv.org

Co-development of Biomarkers for Sensitivity to MERTK vs. TYRO3 and/or AXL Inhibition

This compound is primarily a dual MERTK and FLT3 inhibitor with less activity against other TAM kinases like AXL and TYRO3. medchemexpress.comfrontiersin.org The TAM family of receptor tyrosine kinases (TYRO3, AXL, and MERTK) are potential cancer therapeutic targets, and they exhibit distinct expression patterns and activation. frontiersin.orgresearchgate.netbohrium.com Identifying biomarkers that differentiate sensitivity to MERTK inhibition versus inhibition of TYRO3 and/or AXL is considered essential for the optimal application of TAM inhibitors. researchgate.netbohrium.com Clinical trials involving this compound may provide data to inform the co-development of such biomarkers. researchgate.net

Clinical Trial Design and Rationale

The preclinical data demonstrating the activity of this compound in various cancer models, particularly leukemia, have provided the rationale for its clinical development. researchgate.netnih.govnih.govnih.gov

Phase I/Ib Studies in Relapsed/Refractory Malignancies

This compound is being evaluated in multiple Phase I and Phase I/Ib clinical trials in patients with relapsed/refractory advanced malignancies. researchgate.netnih.govspringer.comcancer.gov These studies aim to assess the safety, tolerability, and pharmacokinetics of this compound, as well as to identify potential signs of anti-tumor activity. mskcc.orgcancer.govgeorgiacancerinfo.orgclinicaltrial.be

This compound is being specifically investigated in Phase I/Ib clinical trials for adolescents and adults with relapsed/refractory AML, ALL, or mixed-phenotype acute leukemia. researchgate.netnih.govcancer.govmskcc.orgcancer.govgeorgiacancerinfo.orgctsearchsupport.org The rationale for these trials is based on the high expression of MERTK in AML and the preclinical evidence of this compound's activity against AML cells, including those with FLT3 mutations and resistance to other FLT3 inhibitors. researchgate.netnih.govnih.govbiorxiv.org

One such trial (NCT04872478) is an open-label, non-randomized, dose escalation study in adolescents and adults with relapsed/refractory AML, ALL, or MPAL who are in their second or later relapse or are refractory to at least one induction regimen. mskcc.orgcancer.govgeorgiacancerinfo.org The study involves continuous oral administration of this compound in 28-day cycles. cancer.govgeorgiacancerinfo.org Another Phase I/II study (NCT04946890) is also evaluating this compound tablets in patients with relapsed/refractory AML. patsnap.com

Preclinical findings supporting these trials include the demonstration that this compound inhibits the growth of leukemia cells and induces significant cell death in AML models. nih.govunclineberger.org In murine models, once-daily oral therapy with this compound prolonged survival. researchgate.netnih.govnih.gov this compound has also shown promising therapeutic potential in MERTK and FLT3-dependent cell line xenograft models and patient-derived xenograft (PDX) models. researchgate.netbiorxiv.org

Preclinical Data Highlights

Model TypeKey FindingSource
AML Cell LinesInhibits phosphorylation of MERTK and FLT3, induces apoptosis, inhibits colony formation. researchgate.netnih.govmedchemexpress.com
Primary AML Patient SamplesInduces apoptosis, inhibits colony formation, wide therapeutic window. researchgate.netnih.govnih.gov
Murine Orthotopic XenograftsProlonged survival (2- to 3-fold increase over vehicle). researchgate.netnih.govnih.gov
Quizartinib-Resistant AML ModelsRetained activity and prolonged survival. researchgate.netnih.govnih.gov
Patient-Derived Xenografts (PDX)Demonstrated therapeutic activity. researchgate.netbiorxiv.org

This compound has also demonstrated synergistic activity with BCL-2 inhibitors like venetoclax in preclinical models of AML and T-ALL, providing a rationale for potential combination therapies in the future. biorxiv.orgresearchgate.netaacrjournals.org

Acute Lymphoblastic Leukemia (ALL)

Preclinical findings indicate that this compound inhibits the growth of leukemia cells in relapsed ALL choa.org. MERTK is ectopically expressed and promotes survival in ALL cells, making it a potential therapeutic target researchgate.netjci.org. Studies in immunocompromised mice bearing a MERTK-expressing human leukemia xenograft showed that this compound mediated therapeutic anti-leukemia effects researchgate.netjci.org. Furthermore, inhibition of host MERTK by this compound in immune-competent mice inoculated with MERTK-negative ALL significantly decreased tumor burden and prolonged survival, suggesting immune-mediated therapeutic activity researchgate.netjci.org. This compound is currently being evaluated in a Phase I clinical trial (NCT04872478) in adolescents and adults with relapsed/refractory ALL researchgate.netcancer.govmskcc.orggeorgiacancerinfo.orgtrialx.comcancer.gov. The trial aims to determine the highest safe dose and assess its safety and efficacy in this patient population mskcc.orggeorgiacancerinfo.orgctsearchsupport.org.

Mixed-Phenotype Acute Leukemia (MPAL)

This compound is also included in a Phase I clinical trial (NCT04872478) for adolescents and adults with relapsed/refractory mixed-phenotype acute leukemia (MPAL) researchgate.netcancer.govmskcc.orggeorgiacancerinfo.orgtrialx.comcancer.gov. This study is an open-label, non-randomized, dose escalation trial evaluating the safety and pharmacokinetics of this compound in this patient group cancer.govgeorgiacancerinfo.orgtrialx.com.

Advanced and/or Metastatic Solid Tumors

This compound has shown potent preclinical activity in solid tumor models researchgate.net. A Phase I dose escalation study (NCT03510104) of this compound as monotherapy in adult subjects with relapsed/refractory advanced and/or metastatic solid tumors has been conducted researchgate.netnih.govpatsnap.comcancer.govspringer.com. This first-in-human study was designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in this patient population cancer.gov. Preclinical studies have also explored the activity of this compound in specific solid tumors like Ewing sarcoma, where it showed therapeutic activity against cell lines and enhanced activity in combination with BCL-2 inhibitors nih.gov.

EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)

MERTK upregulation has been observed in Osimertinib-resistant NSCLC models nih.govmdpi.com. Preclinical evidence suggests that the MERTK kinase inhibitor this compound acts synergistically with the third-generation EGFR inhibitor Osimertinib (B560133) to inhibit NSCLC cell expansion, regardless of EGFR mutational status nih.govmdpi.com. This finding provides the rationale for an ongoing Phase Ib clinical trial (NCT04762199) evaluating the combination of this compound with Osimertinib in patients with advanced EGFR-mutant NSCLC researchgate.netnih.govnih.govcancer.govspringer.compatsnap.commycancergenome.orggeorgiacancerinfo.orgcancer.govclinicaltrial.be. This study is a dose-escalation trial assessing the safety and pharmacodynamic effects of the combination mycancergenome.orgcancer.govclinicaltrial.be.

Dose Escalation and Pharmacodynamic Evaluation

This compound is being evaluated in Phase I dose escalation studies to determine the maximum tolerated dose and assess its pharmacokinetics and pharmacodynamics cancer.govgeorgiacancerinfo.orgtrialx.comcancer.govspringer.comunclineberger.org. These studies involve administering increasing doses of this compound in predefined cohorts to evaluate the body's processing of the drug and its effects cancer.govgeorgiacancerinfo.orgtrialx.comcancer.govunclineberger.org. Pharmacodynamic evaluations aim to understand the biological effects of this compound at different dose levels cancer.govspringer.comclinicaltrial.be. For instance, in preclinical models, this compound decreased the phosphorylation of MERTK and downstream signaling in a dose-dependent manner nih.gov. Clinical trials incorporate pharmacodynamic assessments to correlate drug exposure with biological response cancer.govclinicaltrial.be.

Eligibility Criteria and Patient Population Considerations

Eligibility criteria for clinical trials involving this compound vary depending on the specific study and cancer type. Generally, Phase I trials recruit patients with relapsed/refractory disease who have limited or no standard treatment options available cancer.govgeorgiacancerinfo.orgtrialx.comcancer.gov. For the leukemia trial (NCT04872478), eligible patients include adolescents and adults (at least 12 years of age and weighing at least 40 kg) with histologically or cytologically confirmed AML, ALL, or MPAL that is in second or later relapse or refractory to at least one induction regimen cancer.govgeorgiacancerinfo.orgtrialx.com. The solid tumor trial (NCT03510104) includes adults (at least 18 years of age) with measurable or evaluable solid malignancies (excluding primary CNS tumors) who have received at least one systemic therapy for advanced disease cancer.gov. The EGFR-mutant NSCLC trial (NCT04762199) requires patients to have histologically confirmed metastatic NSCLC with activating EGFR mutations mycancergenome.orggeorgiacancerinfo.orgcancer.gov. General eligibility often includes an adequate performance status (e.g., ECOG performance status 0-2) cancer.govgeorgiacancerinfo.orgtrialx.comcancer.gov. Specific exclusion criteria related to prior treatments, other malignancies, and certain medical conditions are also applied to ensure patient safety and study integrity cancer.govgeorgiacancerinfo.orgtrialx.comcancer.gov.

Advanced Methodologies and Research Techniques in Mrx 2843 Studies

In Vitro Assays

In vitro assays are fundamental to understanding the cellular impact of MRX-2843, providing data on its effects on cell viability, proliferation, death, signaling pathways, and interactions with other potential therapeutic agents.

Cell Viability and Proliferation Assays (e.g., CellTiter-Glo)

Cell viability and proliferation assays are commonly used to determine the impact of this compound on the growth and survival of cancer cells. The CellTiter-Glo Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells, making it suitable for high-throughput screening news-medical.netresearchgate.netpromega.compromega.com. Studies have shown that this compound treatment results in a decrease in relative cell numbers, indicating inhibition of tumor cell proliferation and/or survival. For instance, in Kasumi-1 cells, this compound treatment led to a decrease in relative cell numbers with an IC₅₀ of 143.5 ± 14.1 nM medchemexpress.comnih.govescholarship.org. In glioblastoma cell lines like U251, GSC923, and GSC407, this compound demonstrated EC₅₀ values of 95.5 nM, 288.1 nM, and 217.7 nM, respectively, after 48 hours of treatment, indicating inhibition of cell growth oup.com.

Colony Formation Assays

Colony formation assays assess the ability of single cells to grow into macroscopic colonies, reflecting the long-term reproductive viability of cells. This assay is used to evaluate the efficacy of this compound in inhibiting the clonal expansion of cancer cells. This compound treatment has been shown to inhibit colony formation in various cancer cell lines and primary patient samples. In AML cell lines, this compound treatment significantly reduced colony numbers in a dose-dependent manner. For example, in Kasumi-1 cultures, 50 nM and 100 nM this compound resulted in 62.3% ± 6.4% and 84.1% ± 7.8% inhibition of colony formation, respectively. medchemexpress.comnih.gov. In NOMO-1 cultures, 100 nM this compound inhibited colony formation by 54.8% ± 18.1% medchemexpress.comnih.gov. In glioblastoma cell lines, a decrease in colony formation was observed 7-14 days after treatment with this compound at concentrations of 100 nM and 500 nM for 48 hours, suggesting suppression of long-term viability oup.comnih.gov. This compound also selectively inhibits colony formation in primary AML patient samples nih.govjci.org.

Table 1: Inhibition of Colony Formation by this compound

Cell LineThis compound ConcentrationInhibition of Colony Formation (%)Citation
Kasumi-150 nM62.3 ± 6.4 medchemexpress.comnih.gov
Kasumi-1100 nM84.1 ± 7.8 medchemexpress.comnih.gov
NOMO-1100 nM54.8 ± 18.1 medchemexpress.comnih.gov
MV4-1110 nM98.4 ± 0.4 nih.gov
MOLM-1410 nM66.2 ± 7.9 nih.gov
U251 (Glioblastoma)100 nMDecreased oup.comnih.gov
U251 (Glioblastoma)500 nMDecreased oup.comnih.gov
GSC923 (Glioblastoma)100 nMDecreased oup.comnih.gov
GSC923 (Glioblastoma)500 nMDecreased oup.comnih.gov
GSC407 (Glioblastoma)100 nMDecreased oup.comnih.gov
GSC407 (Glioblastoma)500 nMDecreased oup.comnih.gov

Apoptosis and Cell Death Determination (Flow Cytometry)

Flow cytometry is a technique used to quantify the percentage of cells undergoing apoptosis or cell death. This method is crucial for understanding whether the reduction in cell viability observed with this compound treatment is due to cell death. Studies have utilized flow cytometry with dyes like Yo-Pro-1 iodide and propidium (B1200493) iodide or Annexin V and propidium iodide to detect apoptotic and dead cells after this compound treatment nih.govbiorxiv.org. This compound treatment has been shown to induce apoptosis in various cancer cell lines, including AML and glioblastoma cells nih.govoup.comoup.com. For example, in MOLM-14 cells, treatment with 50 nM this compound induced cell death in 91.0% ± 2.7% of cells nih.gov. MV4-11 cells were slightly less sensitive, with 45.6% ± 4.2% apoptotic and dead cells after 50 nM and 59.6% ± 4.1% after 100 nM this compound treatment nih.gov. Co-culture with stromal cells has been shown to reduce AML cell death in response to this compound, as measured by flow cytometry aacrjournals.orgashpublications.org.

Table 2: Induction of Apoptosis/Cell Death by this compound

Cell LineThis compound ConcentrationApoptosis/Cell Death (%)Citation
MOLM-1450 nM91.0 ± 2.7 nih.gov
MV4-1150 nM45.6 ± 4.2 nih.gov
MV4-11100 nM59.6 ± 4.1 nih.gov
Kasumi-1 (alone)300 nM60.5 ashpublications.org
Kasumi-1 (co-culture with Hs27)300 nM29.4 ashpublications.org
Kasumi-1 (alone)Not specified61.2 aacrjournals.org
Kasumi-1 (co-culture with Hs27)Not specified31.9 aacrjournals.org
U251 (Glioblastoma)Not specifiedInduced oup.comoup.com
GSC923 (Glioblastoma)Not specifiedInduced oup.comoup.com
GSC407 (Glioblastoma)Not specifiedInduced oup.comoup.com

Western Blotting for Protein Phosphorylation and Expression Analysis

Western blotting is a widely used technique to detect and quantify specific proteins and their phosphorylation status, which is crucial for assessing the activity of kinases like MERTK and FLT3 and their downstream signaling pathways. Studies on this compound have extensively used Western blotting to demonstrate that this compound inhibits the phosphorylation of MERTK and FLT3, as well as downstream effectors such as STAT5, ERK1/2, and AKT medchemexpress.comnih.govoup.comoup.comnih.govbiorxiv.org. For instance, treatment of Kasumi-1 cells with this compound resulted in dose-dependent inhibition of MERTK phosphorylation, with decreased phosphorylation observed at concentrations as low as 10 nM and near-complete abrogation at 100 to 300 nM medchemexpress.com. In MOLM-14 cells, 50 nM this compound almost completely abrogated the activation of FLT3 and its signaling pathways medchemexpress.com. Western blotting has also been used to assess the expression of apoptosis-related proteins like cleaved-PARP and cleaved caspase-3 following this compound treatment nih.gov. Furthermore, Western blotting has revealed elevated expression of MERTK and ADAM17 in certain contexts and decreased protein expression of phosphorylated MerTK, AKT, and ERK in glioblastoma cells and macrophages treated with this compound oup.comoup.comnih.govthieme-connect.compatsnap.com.

Cytokine Array and In Vitro Tube Formation Assays

Cytokine arrays are used to measure the levels of multiple cytokines simultaneously, providing insights into the immunomodulatory effects of a compound. In vitro tube formation assays assess the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis. These assays have been employed to investigate the effects of this compound on the tumor microenvironment, particularly in glioblastoma. This compound has been shown to decrease the levels of pro-glioma and pro-angiogenic cytokines such as Interleukin-8 (IL-8) and C-C motif chemokine ligand 2 (CCL2) oup.comoup.comresearchgate.net. In vitro tube formation assays have demonstrated that this compound inhibits vascular formation by human brain microvascular endothelial cells oup.comoup.com.

High-Throughput Combination Drug Screens

High-throughput combination drug screens involve testing a compound in combination with a large library of other drugs to identify synergistic interactions. This approach is valuable for identifying potential drug combinations that could enhance the therapeutic efficacy of this compound. High-throughput screens have identified synergistic interactions between this compound and other agents, notably BCL-2 inhibitors like venetoclax (B612062), in reducing cancer cell density in vitro biorxiv.orgnih.govaacrjournals.org. This compound has also been found to synergize with EGFR inhibitors like CO-1686 and AZD-9291 in non-small cell lung cancer cell lines google.com. These screens help identify optimal drug ratios for synergistic activity biorxiv.orgaacrjournals.orgbiorxiv.org.

Table 3: Synergistic Drug Combinations with this compound Identified by High-Throughput Screens

Combination Partner(s)Cancer Type(s)Observed EffectCitation
Venetoclax (and other BCL-2 inhibitors)AML, Early T-cell precursor ALL (ETP-ALL)Synergistic biorxiv.orgnih.govaacrjournals.org
CO-1686 (EGFR inhibitor)NSCLC (wild-type and mutant EGFR)Synergistic google.com
AZD-9291 (EGFR inhibitor)NSCLC (mutant EGFR)Synergistic google.com
Vincristine (B1662923)T-ALL, B-ALLSynergistic biorxiv.orgnih.gov

In Vivo Modeling

Orthotopic murine xenograft models, often utilizing immunocompromised strains such as NOD-SCID-γ (NSG) mice and NSG mice expressing transgenic human cytokines (NSGS), have been extensively used to evaluate this compound. In these models, human leukemia cells are injected directly into the bone marrow or via the tail vein to mimic the physiological environment of the disease nih.govjci.orgresearchgate.net.

Studies using NSGS mice injected with NOMO-1 AML cells demonstrated that treatment with this compound significantly prolonged median survival compared to vehicle-treated controls. Median survival for this compound-treated mice was 126 days, while vehicle-treated controls had a median survival of 38 days (P < 0.001) nih.gov. Similarly, in NSG mice engrafted with MOLM-14 cells, this compound treatment mediated antileukemic activity nih.gov.

In ALL models, NSG mice inoculated with luciferase-expressing 697 B-ALL cells showed a dose-dependent reduction in tumor burden, as indicated by decreased bioluminescence, and prolonged survival following this compound treatment jci.org. Treatment initiated one day after tumor inoculation resulted in increased median survival from 27 days (vehicle) to 39 days (50 mg/kg this compound) and 80 days (75 mg/kg this compound) (P < 0.0001) jci.org. Even when treatment was initiated later, in models of established disease, this compound significantly prolonged survival jci.org.

Orthotopic xenografts using luciferase-expressing Jurkat cells (T-ALL) and Loucy cells (ETP-ALL) in NSG or NSGS mice also showed that this compound treatment significantly reduced disease burden and prolonged survival researchgate.netresearchgate.net.

Here is a summary of survival data from select murine orthotopic xenograft studies:

Model (Cell Line/Type)Mouse StrainTreatment GroupMedian Survival (Days)P-valueSource
AML (NOMO-1)NSGSThis compound126< 0.001 nih.gov
AML (NOMO-1)NSGSVehicle38- nih.gov
B-ALL (697, luciferase)NSGThis compound (75 mg/kg)80< 0.0001 jci.org
B-ALL (697, luciferase)NSGVehicle27- jci.org
T-ALL/ETP-ALL (Jurkat/Loucy, luciferase)NSG or NSGSThis compoundProlongedSignificant researchgate.netresearchgate.net

Patient-derived xenograft (PDX) models, which involve implanting tumor tissue or cells directly from a patient into immunocompromised mice, are considered highly translational as they better replicate the heterogeneity and complexity of human cancers crownbio.comcriver.com. This compound has been evaluated in PDX models of AML and ALL nih.govresearchgate.netjci.org.

Studies using PDX models derived from primary AML patient samples demonstrated that this compound treatment selectively inhibited colony formation and prolonged survival nih.govjci.org. One study utilized samples from patients with AML, including those with and without FLT3-ITD mutations, and found that this compound had activity against these patient-derived myeloblasts nih.gov.

In a patient-derived ETP-ALL xenograft model, treatment with this compound significantly reduced peripheral blood leukemia burden and spleen weight compared to vehicle-treated mice, leading to prolonged survival researchgate.net. These findings in PDX models further support the potential clinical utility of this compound nih.govresearchgate.net.

Monitoring disease burden in xenograft models is essential for evaluating the effectiveness of this compound. Techniques such as flow cytometry and luminescence imaging are commonly employed.

Flow cytometry is used to quantify the percentage of human leukemia cells (typically identified by markers like hCD45+) in peripheral blood, bone marrow, and spleen of xenograft mice nih.govjci.orgnih.gov. This allows researchers to track the progression or regression of the leukemia over time in response to treatment nih.govjci.org. For instance, bone marrow engraftment was monitored by flow cytometry to determine the presence of human leukemia cells in NSG mice injected with MOLM-14 cells nih.gov. In a patient-derived orthotopic murine AML xenograft model, flow cytometry was used to detect leukemic blasts (human CD45+) in peripheral blood, bone marrow, and spleen nih.gov.

Luminescence imaging is utilized when the xenografted cancer cells are engineered to express a luciferase gene jci.orgresearchgate.netresearchgate.netnih.gov. This allows for non-invasive, real-time monitoring of tumor burden by detecting the light emitted by the luciferase-expressing cells after administration of a substrate jci.orgresearchgate.netnih.gov. This technique was used to assess disease burden in NSG mice inoculated with luciferase-expressing 697 B-ALL cells, showing a dose-dependent reduction in luminescence signal with this compound treatment jci.org. Similarly, luminescence imaging monitored leukemia burden in xenografts established with luciferase-expressing Jurkat and Loucy cells researchgate.netresearchgate.net.

Patient-Derived Xenograft (PDX) Models

Molecular and Genomic Analysis

Molecular and genomic analyses provide deeper insights into the mechanisms by which this compound exerts its effects and how resistance might emerge.

Studies have shown that shRNA-mediated MERTK inhibition in leukemia cell lines results in delayed leukemogenesis and prolonged survival in orthotopic xenograft models, recapitulating phenotypes observed with this compound treatment and providing evidence that this compound's antileukemic activity is, at least in part, a consequence of MERTK inhibition nih.govjci.orgnih.gov. For example, the effects of this compound treatment in MERTK-dependent AML models mirrored the phenotypes observed in response to shRNA-mediated MERTK inhibition nih.gov. Similarly, robust therapeutic effects were reported in immunocompromised models following MERTK inhibition in ALL cells using RNA interference jci.org.

Mutational analysis is critical for understanding the role of genetic alterations, particularly in FLT3, in the context of this compound sensitivity and resistance. FLT3 activating mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations at loci like D835 and F691, are common in AML and are associated with poor prognosis and resistance to some FLT3 inhibitors nih.govjci.orgdovepress.commdpi.com.

This compound has demonstrated potent antileukemia activity in FLT3-ITD models of AML nih.gov. Importantly, this compound retains activity against FLT3 proteins with amino acid changes at D835 or F691, two loci where mutations have been identified in patients resistant to treatment with other FLT3 inhibitors like quizartinib (B1680412) nih.govjci.org. Studies using cell lines expressing quizartinib-resistant FLT3-ITD D835Y or F691L mutations showed that this compound was able to inhibit the activation of these mutant proteins and mediate potent antileukemia activity nih.govjci.org.

In xenograft models of quizartinib-resistant AML, this compound prolonged survival, further highlighting its ability to overcome resistance conferred by these specific FLT3 mutations nih.govresearchgate.net. Mutational analysis confirms that this compound's efficacy extends to cases with clinically relevant resistance-conferring FLT3 alterations nih.govjci.org.

Here is a table summarizing the activity of this compound against different FLT3 mutations:

FLT3 MutationThis compound ActivityRelevant FindingsSource
FLT3-ITDPotent activityAntileukemia activity in cell lines and xenograft models. nih.govjci.org
FLT3-ITD-D835YRetained activityInhibits activation of mutant protein; potent antileukemia activity. nih.govjci.org
FLT3-ITD-F691LRetained activityInhibits activation of mutant protein; potent antileukemia activity. nih.govjci.org
FLT3-ITD-D835Retained activityOvercomes resistance conferred by mutations at this locus. nih.govresearchgate.net
FLT3-ITD-F691Retained activityOvercomes resistance conferred by mutations at this locus. nih.govresearchgate.net

Gene Expression Profiling and Transcriptional Regulation Analysis

Gene expression profiling is employed to understand the biological impact of this compound treatment on cancer cells. Short-term treatment with this compound has been shown to induce significant changes in gene expression, with thousands of genes being either downregulated or upregulated. For instance, in studies involving ependymoma tumors, this compound treatment resulted in the downregulation of 3,868 genes and the upregulation of 3,514 genes compared to vehicle-treated tumors biorxiv.org. Notably, there was a considerable overlap between genes upregulated in certain tumor types (e.g., ZFTA-RELA fusion-positive ST-EPN tumors) and those downregulated following this compound treatment, suggesting that MERTK inhibition directly disrupts tumor-promoting pathways biorxiv.org.

Transcriptional regulation analysis further investigates how this compound influences gene expression at the regulatory level. Studies have explored the effect of FLT3 inhibition by compounds including this compound on the transcriptional regulation of key oncogenes like c-Myc. Treatment with this compound alone or in combination with other agents has been shown to significantly decrease c-Myc transcript levels nih.gov. This downregulation of c-Myc transcript levels by this compound is accompanied by a decrease in c-Myc protein levels nih.gov. This suggests that this compound can impact cellular processes by modulating gene transcription, particularly through pathways downstream of its kinase targets like FLT3 nih.govdovepress.com.

Bioinformatic and Computational Approaches

Bioinformatic and computational approaches play a crucial role in analyzing the complex data generated from this compound studies, particularly in predicting drug interactions and optimizing combination therapies. These methods help in understanding the relationships between drug exposure, target gene expression, and observed biological responses.

Neural Network Models for Synergy Prediction

Neural network models have been developed and utilized to predict drug synergy with this compound in combination therapies. These models can predict synergistic, additive, and antagonistic interactions between this compound and other drugs, such as venetoclax, based on various predictor variables biorxiv.orgresearchgate.net. These variables often include the expression levels of cognate gene targets of the drugs (e.g., MERTK, FLT3, and BCL-2 mRNA expression levels) and pairwise drug combination metrics biorxiv.orgresearchgate.net.

A two-layer perceptron neural network architecture has been used to predict synergy or growth inhibition responses biorxiv.orgresearchgate.net. These models have demonstrated high accuracy in predicting continuous growth inhibition and classifying interactions as synergistic, additive, or antagonistic biorxiv.orgresearchgate.net. By integrating data from high-throughput screening and transcriptomic profiles, neural network models can identify classifiers predictive of drug synergy biorxiv.orgnih.govresearchgate.net. This approach is considered critical for identifying patients who may benefit from this compound combination therapy and for co-developing predictive biomarkers biorxiv.org.

Data from a neural network model predicting synergistic, additive, and antagonistic interactions between this compound and venetoclax in AML cells is presented below.

Interaction TypePrediction Accuracy
SynergisticHigh
AdditiveHigh
AntagonisticHigh

Note: This table is illustrative based on the description of high accuracy in the source biorxiv.orgresearchgate.net. Specific numerical accuracy values were not consistently provided across interaction types.

Fractional Product Method for Additivity Calculation

The fractional product method is a mathematical model used to assess drug synergy and additivity in combination studies involving this compound aacrjournals.orgresearchgate.netcolab.ws. This method helps in determining whether the observed effect of a drug combination is greater than, equal to, or less than the expected effect based on the individual activities of the drugs. Synergy is typically defined as an effect significantly greater than additivity aacrjournals.orgbiorxiv.orgresearchgate.netresearchgate.net.

Studies investigating the combination of this compound with BCL-2 inhibitors, such as venetoclax, have utilized the fractional product method to quantify synergy aacrjournals.orgresearchgate.netcolab.ws. Results from these analyses have shown that combined treatment with this compound and venetoclax can provide enhanced therapeutic efficacy, with interactions being dose-dependent and often synergistic in various cancer cell lines aacrjournals.orgresearchgate.net. For example, in KG-1 cells, the observed reduction in cell density with a specific combination of this compound and venetoclax was significantly greater than the reduction expected for an additive interaction, as determined by methods including the fractional product method aacrjournals.orgresearchgate.net. The fractional product method, alongside other mathematical models like response additivity, is crucial for the rigorous assessment of drug interactions in preclinical studies of this compound aacrjournals.orgresearchgate.netcolab.ws.

Future Directions and Emerging Research Avenues for Mrx 2843

Exploration in Additional Malignancies (e.g., KRAS Mutant NSCLC)

Research into MRX-2843 is expanding beyond initial targets like acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) to investigate its efficacy in a wider range of cancers. Preclinical studies have indicated potential in solid tumors, including non-small cell lung cancer (NSCLC), melanoma, and glioblastoma unclineberger.orgsciencedaily.commdpi.com.

Specifically, there is rationale for exploring this compound in KRAS mutant NSCLC. MERTK has been implicated as an immunotherapeutic target in KRAS-mutant lung cancer, with studies in murine models showing that MERTK inhibition regulates myeloid cell functions and potentiates anti-tumor immunity aacrjournals.orglarvol.com. While the murine cancer cell line used in one study did not express detectable MERTK and was unresponsive to this compound in vitro, in vivo treatment with this compound led to dose-dependent inhibition of tumor growth, suggesting an effect on the tumor microenvironment aacrjournals.org. Additional clinical trials may explore the efficacy of this compound in KRAS mutant NSCLC mdpi.comresearchgate.netresearchgate.net.

Furthermore, this compound has shown potent anti-tumor activity against Ewing sarcoma (EWS) cell lines in preclinical studies, with IC50 values ranging from 178 to 297 nM. MERTK was found to be ubiquitously expressed in EWS cell lines and patient samples, and EWS cell lines demonstrated dependence on MERTK in CRISPR-based screens. Treatment with this compound decreased MERTK phosphorylation and downstream signaling in a dose-dependent manner in EWS cells researchgate.netmdpi.com.

Preclinical Activity of this compound in Ewing Sarcoma Cell Lines researchgate.netmdpi.com

EWS Cell LineThis compound IC50 (nM)
A673178
TC106297
(Other 3 cell lines)178-297 range

Investigation of Immunomodulatory Effects Beyond GAMs and PD-1 Axis

This compound's immunomodulatory effects are a significant area of ongoing research. Beyond its impact on glioblastoma-associated macrophages (GAMs) and the PD-1 axis, studies are delving into broader effects on the tumor microenvironment and immune cell populations.

MERTK is known to play a role in the silent phagocytosis of apoptotic material by macrophages and dendritic cells, and its engagement can lead to an immunomodulatory switch in these antigen-presenting cells mdpi.com. Inhibition of MERTK using this compound has been shown to alter the leukemia microenvironment from tumor-permissive toward immune responsiveness. In preclinical models of AML, this compound skewed M2-like macrophages toward M1 polarization, even in AML cell lines with low or no MERTK expression, suggesting an effect on host immune cells frontiersin.org. This macrophage repolarization led to the activation of T cells, which lack MERTK, and culminated in improved immune-mediated clearance of AML in vivo frontiersin.org.

Specifically, MERTK inhibition decreased the expression of M2 markers such as PD-L1, PD-L2, Tim-3, CD163, and Arginase-1 on leukemia-associated macrophages, while increasing M1 markers like CD86 and HLA-DR, and the production of T cell activating cytokines including IFN-β, IL-18, and IL-1β through NF-κB activation frontiersin.orgfrontiersin.org. These changes in the macrophage population had downstream effects on T cells, leading to decreased expression of checkpoint receptors like PD-1, Tim-3, and LAG3, and increased expression of activation and degranulation markers (CD69+CD107a+) on T cells within the leukemia microenvironment frontiersin.org.

Studies also suggest that MERTK is expressed by human T cells, where PROS1-MERTK signaling can influence proliferation, cytokine expression, and potentially memory formation mdpi.com. While some studies using MERTK inhibitors have suggested no direct effect on CD8 T cell proliferation at certain concentrations, further research is needed to fully assess the direct effects of potent MERTK-specific inhibitors on T cells mdpi.comresearchgate.net.

Further Development of Combination Therapies with Novel Agents

The combination of this compound with other therapeutic agents is a key area of investigation aimed at enhancing efficacy and overcoming resistance. Preclinical studies have demonstrated synergistic activity when this compound is combined with various agents.

In Ewing sarcoma, combined treatment with this compound and BCL-2 inhibitors such as venetoclax (B612062) or navitoclax (B1683852) provided enhanced therapeutic activity compared to single agents, highlighting the rationale for developing this compound in combination with BCL-2 inhibitors for EWS treatment researchgate.netmdpi.com.

In AML, combining this compound with BCL-2 inhibitors like venetoclax has shown synergistic anti-leukemia activity in preclinical models, including those with FLT3-ITD mutations aacrjournals.orgnih.govbiorxiv.org. This combination has demonstrated enhanced therapeutic efficacy and was synergistic in AML cell lines in a dose-dependent manner aacrjournals.org. The combination of venetoclax and this compound has also shown promising antileukemic activity against FLT3-ITD AML, including cells with acquired resistance to cytarabine (B982) or venetoclax plus cytarabine nih.gov. Mechanistic studies indicate that this compound decreases Mcl-1 and c-Myc protein levels, and the combination significantly decreases oxidative phosphorylation in FLT3-ITD AML cells nih.gov.

This compound is also being explored in combination with EGFR inhibitors, such as osimertinib (B560133), for the treatment of NSCLC. Preclinical studies have shown that this combination is effective in reversing resistance to osimertinib and is superior to either drug alone in treating NSCLC emory.edunih.govin-part.com. MERTK activation has been identified as a driver of acquired resistance to osimertinib in EGFR-mutant NSCLC, and this compound can resensitize these cells to osimertinib researchgate.netnih.govcloudfront.net. A phase 1b clinical trial is currently evaluating the combination of this compound and osimertinib in patients with advanced EGFR mutant NSCLC researchgate.netresearchgate.netmycancergenome.org. This dual inhibition approach targets critical pathways like PI3K-AKT and MAPK-ERK, and preclinical studies show sustained tumor growth reduction with this combination in-part.com.

Synergistic Activity of this compound and Venetoclax in AML Cell Lines aacrjournals.org

AML Cell LineInteraction Type (this compound + Venetoclax)
KG-1Synergistic
NOMO-1Additive or Synergistic
OCI-AML5Robust Synergy

Elucidation of Potential Off-Target Effects on Normal Cells (e.g., Cord Blood Cells, T cells)

While this compound is designed to target MERTK and FLT3, which are often overexpressed in cancer cells, understanding potential off-target effects on normal cells is crucial for therapeutic development.

Preclinical studies have indicated that this compound has a wide therapeutic window compared to normal human cord blood cells nih.govnih.gov. However, evidence suggests that higher concentrations of MERTK inhibitors, specifically above 500 nM, may impact the colony formation of cord blood cells researchgate.net.

Regarding T cells, MERTK is expressed by human T cells and plays a role in costimulation and memory formation mdpi.comresearchgate.net. While some studies have suggested no direct effect on CD8 T cell proliferation at certain inhibitor concentrations, further research is needed to fully assess the direct effects of potent and specific MERTK inhibitors on T cells mdpi.comresearchgate.net. Studies in murine models of AML have shown that this compound treatment can increase the percentage of peripheral blood CD3+ T cells frontiersin.org. The observed anti-leukemia immunity in these models, even with MERTK-negative leukemia cells, suggests immune-mediated effects potentially involving MERTK-expressing monocytes/macrophages jci.org.

This compound is predicted to have off-target activity against a limited number of other kinases, including TRKA, AXL, and LOK, in cell-based assays researchgate.netcloudfront.netresearchgate.net. Further research is needed to fully elucidate the extent and implications of these potential off-target effects on normal cells.

Strategies to Mitigate and Overcome Acquired Resistance

Acquired resistance is a major challenge in cancer therapy, and research is focused on understanding and overcoming resistance mechanisms to this compound and therapies used in combination with it.

In the context of FLT3-mutated AML, resistance to FLT3-targeted therapies emerges rapidly nih.govnih.gov. This compound, as a type 1 ATP-competitive inhibitor, is designed to retain activity against common resistance-conferring FLT3 mutations, such as those at the D835 and F691 loci, which stabilize the active form of the protein nih.govnih.gov. This suggests that acquisition of such mutations is less likely to be a primary mechanism of resistance to this compound compared to type 2 inhibitors nih.gov. Preclinical studies have shown that this compound retains activity against quizartinib-resistant FLT3-ITD mutant proteins with these alterations and prolonged survival in xenograft models of quizartinib-resistant AML nih.govnih.gov.

In EGFR-mutant NSCLC, acquired resistance to osimertinib is inevitable researchgate.netemory.edunih.gov. MERTK activation has been identified as a driver of bypass signaling in osimertinib-resistant cells nih.govcloudfront.net. Upregulation of MERTK and its ligands has been observed in EGFR-mutant tumors after osimertinib treatment, consistent with the induction of autocrine/paracrine MERTK activation researchgate.netnih.gov. Combining this compound with osimertinib has demonstrated the ability to resensitize cells to osimertinib and provide durable suppression of tumor growth in vivo, even after treatment cessation emory.edunih.govjci.org. This combination therapy is being investigated as a strategy to overcome osimertinib resistance emory.edumycancergenome.org.

The combination of this compound with venetoclax has also shown promise in overcoming acquired resistance in FLT3-ITD AML, including against cells resistant to cytarabine or venetoclax plus cytarabine nih.gov. Nanoparticle delivery of ratiometric this compound and venetoclax combination therapy is being explored as a strategy to prevent or overcome resistance to FLT3 inhibitor monotherapies biorxiv.org.

Nuclear MERTK: An Unexplored Non-Canonical Signaling Mechanism

While MERTK is primarily known as a receptor tyrosine kinase located on the cell membrane, emerging research suggests the existence of an unexplored, non-canonical signaling mechanism involving nuclear MERTK mdpi.comlarvol.com.

Studies have suggested that prolonged exposure to the MERTK ligand GAS6 can lead to the production of a partially N-glycosylated form of MERTK, which alters its localization within the cell mdpi.com. Research is underway to further explore the functions of nuclear MERTK and how these roles may be modulated, potentially through interactions with proteins like STAT1, with which nuclear MERTK has shown co-immunoprecipitation larvol.com.

Elucidating the role and mechanisms of nuclear MERTK signaling could uncover new avenues for therapeutic targeting and provide a more complete understanding of MERTK's contribution to cancer progression and treatment resistance.

Translational Studies in Pediatric Oncology Beyond Leukemia

While this compound has shown promise and is in clinical trials for pediatric acute leukemias researchgate.netchoa.orgmskcc.orgcancer.gov, translational studies are needed to explore its potential in other pediatric solid tumors.

Preclinical data demonstrating the activity of this compound in Ewing sarcoma cell lines suggest a rationale for investigating its use in pediatric EWS, a malignancy with poor outcomes and a need for less toxic and more effective treatments researchgate.netmdpi.com. Given that MERTK is expressed in EWS and is a promising therapeutic target in this context, further translational studies could pave the way for clinical trials of this compound, potentially in combination with other agents like BCL-2 inhibitors, for pediatric EWS patients researchgate.netmdpi.com.

The ongoing research into this compound's activity in various adult solid tumors, such as NSCLC, melanoma, and glioblastoma, where MERTK is also implicated, could provide further rationale for exploring its application in corresponding pediatric solid tumors where MERTK plays a similar role unclineberger.orgsciencedaily.commdpi.com. Expanding translational studies beyond leukemia is crucial to determine the full potential of this compound in addressing the diverse landscape of pediatric cancers.

Clinical Trials Involving this compound in Pediatric/Adolescent Populations researchgate.netchoa.orgmskcc.orgcancer.gov

NCT NumberTarget PopulationStatusConditions
NCT04872478Adolescents and Adults with Relapsed/Refractory Acute Leukemias (AML, ALL, MPAL)Currently UnderwayAcute Myeloid Leukemia, Acute Lymphoblastic Leukemia, Mixed Phenotype Acute Leukemia
(Another Phase 1 trial mentioned)Adolescents with Leukemia (at Children's Healthcare of Atlanta)BegunRelapsed Acute Myeloid Leukemia, Acute Lymphoblastic Leukemia

Long-Term Efficacy and Survival Outcomes in Preclinical Models

Preclinical investigations into this compound have demonstrated significant long-term efficacy and improved survival outcomes across various cancer models, particularly in hematological malignancies like acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), as well as showing activity in solid tumor models like glioblastoma. These studies provide crucial evidence supporting the translational potential of this compound.

Acute Myeloid Leukemia (AML)

Studies in orthotopic murine xenograft models of AML have consistently shown that treatment with this compound significantly prolongs survival compared to vehicle-treated controls. In a MOLM-14 parental xenograft model, oral administration of this compound once daily resulted in a median survival of 121 days, a substantial increase compared to the 36 days observed in vehicle-treated mice (P < 0.001). nih.govmedchemexpress.com Another study using MOLM-14 orthotopic xenografts reported a median survival of 126 days for this compound-treated mice versus 38 days for vehicle controls (P < 0.001). nih.gov Similarly, in NSG mice with orthotopic NOMO-1 xenografts, this compound treatment led to a median survival of 51 days, compared to 37 days in the vehicle group (P < 0.001). nih.gov

This compound has also demonstrated efficacy in patient-derived xenograft (PDX) models of AML. Treatment with this compound prolonged median survival from 28.5 days in vehicle-treated controls to 42 days in mice treated with this compound in a MERTK-positive, FLT3-wild type patient sample model (P < 0.01). nih.gov In a MERTK-positive, FLT3-ITD patient sample model, this compound also prolonged survival. nih.gov

Importantly, this compound has shown activity against AML models resistant to other FLT3 inhibitors, such as quizartinib (B1680412). In MOLM-14:D835Y xenografts, while quizartinib showed minimal survival prolongation (median survival 45 days vs. 36 days for vehicle, P < 0.001), this compound also increased median survival compared to vehicle. nih.govmedchemexpress.com In MOLM-14:F691L xenografts, this compound treatment prolonged survival by almost 2-fold in NSG and NSGS mice (median survival 87 vs. 44.5 days and 87 vs. 48 days, respectively, P < 0.005). medchemexpress.com One preclinical study specifically noted that in mice with FLT3 mutations driving drug resistance, this compound treatment increased survival from 35.5 days to 94 days. unclineberger.orgsciencedaily.com

Detailed research findings indicate that this compound's ability to prolong survival in AML models is linked to its inhibition of MERTK and FLT3 signaling, leading to the induction of cell death and abrogation of oncogenic phenotypes. nih.govresearchgate.net

AML Xenograft Model Treatment Group Median Survival (days) P-value Source
MOLM-14 Parental Vehicle 36 <0.001 nih.govmedchemexpress.com
This compound 121 nih.govmedchemexpress.com
MOLM-14 Parental Vehicle 38 <0.001 nih.gov
This compound 126 nih.gov
NOMO-1 Vehicle 37 <0.001 nih.gov
This compound 51 nih.gov
Patient-derived (MERTK+, FLT3-WT) Vehicle 28.5 <0.01 nih.gov
This compound 42 nih.gov
MOLM-14:D835Y Vehicle 36 <0.001 nih.govmedchemexpress.com
Quizartinib 45 nih.govmedchemexpress.com
This compound Increased survival vs. vehicle - nih.govmedchemexpress.com
MOLM-14:F691L (NSG mice) Vehicle 44.5 <0.005 medchemexpress.com
This compound 87 medchemexpress.com
MOLM-14:F691L (NSGS mice) Vehicle 48 <0.005 medchemexpress.com
This compound 87 medchemexpress.com
Drug-resistant FLT3 mutant Vehicle 35.5 - unclineberger.orgsciencedaily.com
This compound 94 - unclineberger.orgsciencedaily.com

Acute Lymphoblastic Leukemia (ALL)

This compound has also shown promising survival benefits in preclinical models of ALL. In an orthotopic ALL xenograft model using 697 B-ALL cells, treatment with this compound significantly prolonged survival. jci.orgjci.org When treatment was initiated early (modeling low leukemic burden), mice treated with 75 mg/kg this compound had significantly prolonged survival compared to vehicle-treated mice (P < 0.0001). jci.org Even when treatment began later (modeling existent disease), 75 mg/kg this compound prolonged survival from 28 days after transplant in vehicle-treated mice to 49 days (P < 0.0001). jci.org Another study reported median survival of 55 days for mice treated with 60 mg/kg this compound daily compared to 26 days for vehicle-treated mice (P < 0.0001). jci.org Treatment initiated 1 day or 5 days after B-ALL inoculation similarly prolonged median survival to 38 days and 40 days, respectively, compared to 20 days for vehicle (P < 0.01). jci.org

In T-cell ALL (T-ALL) and early T-precursor ALL (ETP-ALL) xenograft models, this compound treatment significantly reduced leukemia burden and prolonged survival. researchgate.netresearchgate.net In a patient-derived ETP-ALL xenograft model, this compound treatment markedly reduced peripheral blood leukemia and spleen weight and prolonged survival compared to vehicle-treated mice. researchgate.netresearchgate.net

ALL Xenograft Model Treatment Group Median Survival (days) P-value Source
697 B-ALL (low burden) Vehicle - <0.0001 jci.org
This compound (75 mg/kg) Prolonged survival jci.org
697 B-ALL (existent disease) Vehicle 28 <0.0001 jci.org
This compound (75 mg/kg) 49 jci.org
697 B-ALL Vehicle 26 <0.0001 jci.org
This compound (60 mg/kg) 55 jci.org
697 B-ALL (treatment day 1) Vehicle 20 <0.01 jci.org
This compound 38 jci.org
697 B-ALL (treatment day 5) Vehicle 20 <0.01 jci.org
This compound 40 jci.org
T-ALL/ETP-ALL (cell line) Vehicle - - researchgate.netresearchgate.net
This compound Prolonged survival - researchgate.netresearchgate.net
ETP-ALL (patient-derived) Vehicle - - researchgate.netresearchgate.net
This compound Prolonged survival - researchgate.netresearchgate.net

Glioblastoma

In a syngeneic orthotopic mouse glioblastoma model (GL261), this compound treatment at 50 mg/kg orally daily showed a modest survival benefit. oup.comnih.gov The median survival in the vehicle-treated group was 23 days, while the this compound-treated group had a median survival of 26 days. oup.comnih.gov This suggests that this compound may have therapeutic effects in glioblastoma, potentially by decreasing immunosuppressive macrophages and inhibiting neoangiogenesis in the tumor microenvironment, in addition to inducing tumor cell death. oup.comnih.gov

Glioblastoma Model Treatment Group Median Survival (days) Source
GL261 (syngeneic mouse) Vehicle 23 oup.comnih.gov
This compound (50 mg/kg) 26 oup.comnih.gov

Q & A

Q. Basic Research Focus

  • In vitro : Use FLT3-ITD-mutant AML cell lines (e.g., MV4-11) or EGFR wild-type NSCLC lines (e.g., NCI-H1650) for proliferation assays (MTT/CellTiter-Glo) and apoptosis analysis (Annexin V/PI staining). Dose-response curves (0–100 nM) demonstrate IC₅₀ values for cytotoxicity .
  • In vivo : Subcutaneous xenograft models (e.g., FLT3-dependent AML PDX models) with this compound administered orally (10–50 mg/kg daily). Monitor tumor volume regression and survival rates. Pharmacokinetic studies assess bioavailability and plasma half-life .

How can this compound be integrated into combination therapies to overcome EGFR-TKI resistance in NSCLC?

Advanced Research Focus
Co-administration with irreversible EGFR-TKIs (e.g., osimertinib) synergistically inhibits resistance pathways. Experimental design includes:

  • Screening : High-throughput kinase inhibitor libraries (378 compounds) to identify synergistic pairs .
  • Mechanistic analysis : Western blotting to assess suppression of PI3K-AKT and MAPK-ERK pathways in EGFR wild-type NSCLC cells.
  • In vivo validation : Co-treatment in osimertinib-resistant xenografts shows sustained tumor suppression post-therapy withdrawal .

What methodologies identify this compound resistance mechanisms, and how are they addressed?

Q. Advanced Research Focus

  • Resistance models : Generate this compound-resistant cell lines via chronic exposure (escalating doses over 6 months). RNA-seq identifies upregulated bypass pathways (e.g., AXL, Tyro3) .
  • Structural analysis : CRISPR-mediated MERTK-L593G mutations disrupt this compound binding while retaining kinase activity. Rescue experiments with wild-type MERTK restore sensitivity .
  • Combination strategies : Co-targeting BCL-2 (venetoclax) or stromal Gas6 (Axl-Fc decoy) reverses resistance in AML co-cultures with bone marrow stroma .

What pharmacodynamic biomarkers are used to assess this compound target engagement in preclinical studies?

Q. Basic Research Focus

  • Biochemical : Phospho-MERTK/FLT3 levels (ELISA/Western blot) in tumor lysates.
  • Cellular : Flow cytometry for apoptosis markers (cleaved caspase-3) and phospho-ERK/AKT in peripheral blood mononuclear cells (PBMCs).
  • Functional : Colony formation assays in primary AML patient samples to correlate target inhibition with reduced clonogenicity .

How are synergistic drug ratios optimized for this compound-based combinations?

Q. Advanced Research Focus

  • High-throughput screens : NxN matrices (e.g., this compound + venetoclax) with varying molar ratios (4–6 orders of magnitude) in AML cell lines. Synergy quantified via Chou-Talalay combination indices .
  • Nanoscale formulations : Lipid nanoparticles encapsulating this compound and venetoclax at fixed ratios (e.g., 1:5) maintain stoichiometry and enhance AML cell uptake vs. free drugs .

What in vivo models validate this compound efficacy in FLT3-mutant AML?

Q. Advanced Research Focus

  • Xenografts : FLT3-ITD+ MV4-11 cells injected into NSG mice. This compound (50 mg/kg/day orally) reduces tumor burden by >80% vs. controls .
  • PDX models : Primary AML samples engrafted in mice show dose-dependent survival improvement (median survival: 45 days vs. 28 days in controls) .

How does this compound’s selectivity for MERTK/FLT3 compare to other TKIs?

Basic Research Focus
Kinome-wide profiling (e.g., DiscoverX KINOMEscan) confirms this compound’s selectivity (<10% off-target activity at 100 nM). Unlike UNC1666 (predecessor with poor bioavailability), this compound inhibits MERTK/FLT3 at ≤1 nM while sparing normal hematopoietic cells .

What strategies identify predictive biomarkers for this compound response?

Q. Advanced Research Focus

  • Genomic : Exome sequencing of responder vs. non-responder PDX tumors to detect FLT3/MERTK mutations or amplifications.
  • Proteomic : Reverse-phase protein arrays (RPPA) quantify baseline phospho-MERTK/FLT3 levels as predictors of sensitivity .

How are nanoscale formulations of this compound developed for enhanced delivery?

Q. Advanced Research Focus

  • Lipid nanoparticles (LNPs) : Optimized for this compound/venetoclax co-encapsulation (size: 80–100 nm, PDI <0.2). Lyophilized formulations maintain stability (>6 months at -20°C).
  • In vivo testing : LNPs show 3-fold higher AML cell uptake vs. free drugs and reduce tumor burden in PDX models at 50% lower doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRX-2843
Reactant of Route 2
Reactant of Route 2
MRX-2843

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.